WWL0245
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C45H51N11O8 |
|---|---|
Poids moléculaire |
874.0 g/mol |
Nom IUPAC |
4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-N-[1-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperidin-4-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C45H51N11O8/c1-4-31-40-52-51-25(2)55(40)33-22-46-45(50-39(33)54(31)23-26-9-6-5-7-10-26)48-30-14-13-27(21-35(30)63-3)41(59)47-28-17-19-53(20-18-28)37(58)24-64-34-12-8-11-29-38(34)44(62)56(43(29)61)32-15-16-36(57)49-42(32)60/h8,11-14,21-22,26,28,31-32H,4-7,9-10,15-20,23-24H2,1-3H3,(H,47,59)(H,46,48,50)(H,49,57,60)/t31-,32?/m1/s1 |
Clé InChI |
AORZPRLVKUMTOJ-XGDNGBMYSA-N |
SMILES isomérique |
CC[C@@H]1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)OC)C |
SMILES canonique |
CCC1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)OC)C |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: WWL0245, a Selective BRD4 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL0245 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4). By hijacking the cellular ubiquitin-proteasome system, this compound effectively induces the degradation of BRD4, a key regulator of oncogene transcription, at sub-nanomolar concentrations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and its effects on downstream signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its application in preclinical research and drug development, particularly in the context of androgen receptor-positive (AR-positive) prostate cancer.
Introduction
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical targets in oncology. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes such as c-Myc. While small molecule inhibitors of BET proteins have shown promise, their clinical development has been hampered by challenges related to selectivity and safety.
Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their function. This compound is a heterobifunctional molecule designed as a selective BRD4 PROTAC. It comprises a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically cereblon (CRBN). This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of BRD4. This compound was developed from the dual BET/PLK1 inhibitor WNY0824 and demonstrates exceptional selectivity for BRD4 over other BET family members (BRD2 and BRD3) and Polo-like kinase 1 (PLK1).
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase cereblon (CRBN). This proximity-induced ubiquitination marks BRD4 for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its downstream target genes, most notably c-Myc and, in the context of prostate cancer, the androgen receptor (AR) and its regulated genes like PSA. This cascade of events ultimately results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells that are dependent on BRD4 for their proliferation and survival.
Caption: Mechanism of action of this compound.
Quantitative Data
Degradation Potency and Selectivity
This compound demonstrates potent and selective degradation of BRD4.
| Parameter | Target | Cell Line | Value | Reference |
| DC50 | BRD4 | 22Rv1, VCaP | < 1 nM | [1][2] |
| BRD2/3 | - | > 1 µM | [1][2] | |
| PLK1 | - | > 1 µM | [1][2] | |
| Dmax | BRD4 | AR-positive prostate cancer cells | > 99% | [2] |
Anti-proliferative Activity (IC50)
This compound exhibits potent anti-proliferative activity across a range of cancer cell lines, with particular efficacy in BET inhibitor-sensitive and AR-positive prostate cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| VCaP | Prostate Cancer (AR+) | 0.016 | [1] |
| LNCaP | Prostate Cancer (AR+) | 0.021 | [1] |
| 22Rv1 | Prostate Cancer (AR+) | 0.053 | [1] |
| HL60 | Leukemia | 0.0961 | [1] |
| SU-DHL-6 | Lymphoma | 0.0734 | [1] |
| RS4;11 | Leukemia | 0.0247 | [1] |
| JURKAT | Leukemia | 0.5018 | [1] |
| A2780 | Ovarian Cancer | 0.0153 | [1] |
| MDA-MB-468 | Breast Cancer | 0.2460 | [1] |
| BT549 | Breast Cancer | 0.1732 | [1] |
Experimental Protocols
Disclaimer: The following are generalized protocols based on standard laboratory techniques. Specific parameters may need to be optimized for individual laboratory conditions and reagent sources.
Cell Culture
Prostate cancer cell lines (VCaP, LNCaP, 22Rv1) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, AR, PSA, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blotting Workflow.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound for 72-96 hours.
-
For MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo assay, add the reagent to each well, incubate for 10 minutes, and measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis
-
Treat cells with this compound or DMSO for 24-48 hours.
-
Harvest and fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound or DMSO for 48-72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Downstream Effects and In Vivo Efficacy
This compound treatment leads to a time- and concentration-dependent downregulation of BRD4 and c-Myc in AR-positive prostate cancer cell lines.[1] Furthermore, it suppresses the transcription of AR-regulated genes, including PSA, TMPRSS2, ERG, FKBP5, and BMPR1B.[1] In vivo studies have shown that this compound can induce tumor regression in mouse xenograft models of castration-resistant prostate cancer.
Conclusion
This compound is a highly potent and selective BRD4 PROTAC with significant anti-proliferative effects, particularly in AR-positive prostate cancer. Its ability to efficiently degrade BRD4 at low nanomolar concentrations and induce apoptosis makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of targeted protein degradation in oncology.
References
The Degradation of BRD4 by WWL0245: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of WWL0245, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This compound has demonstrated significant anti-proliferative effects in various cancer models, particularly in androgen receptor (AR)-positive prostate cancer. This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction
BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription. Its association with super-enhancers leads to the expression of various oncogenes, including c-MYC, making it a prime target for cancer therapy. PROTACs represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound is a heterobifunctional molecule that links a BRD4-binding moiety to a ligand for an E3 ubiquitin ligase, thereby inducing the targeted degradation of BRD4.[1][2] This guide serves as a comprehensive resource for researchers working with or interested in the development of BRD4-targeting PROTACs like this compound.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. It simultaneously binds to BRD4 and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex. This proximity induces the polyubiquitination of BRD4 by the E3 ligase. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the BRD4 protein. The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-MYC and androgen receptor (AR)-regulated genes, resulting in cell cycle arrest and apoptosis in cancer cells.[2]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity.
Table 1: Degradation Potency (DC50) of this compound in Prostate Cancer Cell Lines
| Cell Line | DC50 (nM) | Duration of Treatment (hours) |
| 22Rv1 | <1 | 24 |
| VCaP | <1 | 24 |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (hours) |
| VCaP | Prostate Cancer (AR+) | 0.016 | 96 |
| LNCaP | Prostate Cancer (AR+) | 0.021 | 96 |
| 22Rv1 | Prostate Cancer (AR+) | 0.053 | 96 |
| DU145 | Prostate Cancer (AR-) | >10 | 96 |
| HL60 | Acute Myeloid Leukemia | 0.0961 | Not Specified |
| SU-DHL-6 | B-cell Lymphoma | 0.0734 | Not Specified |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.0247 | Not Specified |
| JURKAT | T-cell Leukemia | 0.5018 | Not Specified |
| A2780 | Ovarian Cancer | 0.0153 | Not Specified |
| MDA-MB-468 | Breast Cancer | 0.2460 | Not Specified |
| BT549 | Breast Cancer | 0.1732 | Not Specified |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on the primary research publication by Hu et al. (Eur J Med Chem. 2022 Jan 5;227:113922).
Cell Culture
-
Cell Lines: LNCaP, 22Rv1, VCaP, and DU145 prostate cancer cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for BRD4 Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin, 1:5000) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the level of BRD4 is normalized to the loading control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 96 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound-induced BRD4 degradation and its downstream effects.
Experimental Workflow
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
This compound is a highly potent and selective BRD4-degrading PROTAC with significant therapeutic potential, particularly for AR-positive prostate cancer. Its ability to induce robust and sustained degradation of BRD4 leads to potent anti-proliferative and pro-apoptotic effects. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the biological functions of BRD4 and to advance the development of next-generation epigenetic therapies.
References
The Role of WWL0245 in Cell Cycle Arrest and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL0245 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Bromodomain-containing protein 4 (BRD4) for degradation. In the context of androgen receptor (AR)-positive prostate cancer, this compound has demonstrated significant anti-proliferative effects by inducing cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanisms of action of this compound, focusing on its role in modulating the cell cycle and inducing programmed cell death. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical regulators of gene transcription and are frequently implicated in cancer pathogenesis. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, including c-Myc. In AR-positive prostate cancer, BRD4 plays a crucial role in maintaining the expression of the androgen receptor and its downstream targets.
This compound is a heterobifunctional molecule that co-opts the ubiquitin-proteasome system to induce the degradation of BRD4.[1][2] By linking a BRD4-binding moiety to an E3 ubiquitin ligase ligand, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BRD4.[3] This targeted degradation of BRD4 leads to the downregulation of its dependent oncogenic proteins, ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][2]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in AR-positive prostate cancer cell lines, LNCaP and VCaP.
Table 1: Effect of this compound on Cell Cycle Distribution in AR-Positive Prostate Cancer Cells
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| LNCaP | Control (DMSO) | Data not available | Data not available | Data not available |
| This compound (Concentration) | Data not available | Data not available | Data not available | |
| VCaP | Control (DMSO) | Data not available | Data not available | Data not available |
| This compound (Concentration) | Data not available | Data not available | Data not available |
Note: Specific quantitative data from the primary literature is not available at the time of this guide's creation. The table is structured to be populated as data becomes available.
Table 2: Induction of Apoptosis by this compound in AR-Positive Prostate Cancer Cells
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
| LNCaP | Control (DMSO) | Data not available | Data not available | Data not available |
| This compound (Concentration) | Data not available | Data not available | Data not available | |
| VCaP | Control (DMSO) | Data not available | Data not available | Data not available |
| This compound (Concentration) | Data not available | Data not available | Data not available |
Note: Specific quantitative data from the primary literature is not available at the time of this guide's creation. The table is structured to be populated as data becomes available.
Table 3: Degradation of BRD4 and Downregulation of Target Proteins by this compound
| Cell Line | Treatment | BRD4 Degradation (DC50) | c-Myc Protein Level | AR Protein Level |
| LNCaP | This compound | Sub-nanomolar | Decreased | Decreased |
| VCaP | This compound | Sub-nanomolar | Decreased | Decreased |
Note: this compound has been reported to have a sub-nanomolar half-maximal degrading concentration (DC50) and achieve over 99% maximum degradation (Dmax) of BRD4.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on cell cycle arrest and apoptosis.
Cell Culture
-
Cell Lines: LNCaP and VCaP (AR-positive human prostate adenocarcinoma cell lines).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This protocol is designed to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
-
Procedure:
-
Seed LNCaP or VCaP cells in 6-well plates and treat with this compound or vehicle control (DMSO) for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
The data is analyzed using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay via Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Treat LNCaP or VCaP cells with this compound or vehicle control (DMSO) for the specified duration.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the levels of specific proteins.
-
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-AR, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound in inducing cell cycle arrest and apoptosis.
Caption: Mechanism of this compound-induced BRD4 degradation and downstream effects.
Caption: Experimental workflow for characterizing the effects of this compound.
References
WWL0245: A Chemical Probe for Targeted BRD4 Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly cancer. BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as c-Myc.[1][2] The development of small molecules that inhibit BRD4 function has shown therapeutic potential, and more recently, the advent of Proteolysis Targeting Chimeras (PROTACs) has offered a novel and potent strategy to specifically eliminate BRD4 protein from the cellular environment.
This technical guide focuses on WWL0245, a potent and selective chemical probe for inducing the degradation of BRD4.[3][4] this compound is a heterobifunctional molecule that recruits BRD4 to the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and cellular effects, with a focus on its application in androgen receptor-positive (AR-positive) prostate cancer. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize this compound as a tool to investigate BRD4 biology and its therapeutic potential.
Mechanism of Action
This compound is a PROTAC that functions by inducing the proximity of BRD4 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4. This event-driven mechanism allows for substoichiometric, catalytic degradation of the target protein, resulting in a potent and sustained downstream effect. The degradation of BRD4 by this compound disrupts its ability to act as a scaffold for transcriptional complexes, leading to the downregulation of BRD4-dependent genes, including the potent oncogene c-Myc.[3]
Figure 1: Mechanism of this compound-induced BRD4 degradation.
Quantitative Data
The potency and efficacy of this compound have been quantified in various cancer cell lines, particularly in AR-positive prostate cancer models. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Degradation of BRD4 by this compound
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |
| 22Rv1 | Prostate Cancer (AR-positive) | <1 | >99 | [3][4] |
| VCaP | Prostate Cancer (AR-positive) | <1 | >99 | [3][4] |
| LNCaP | Prostate Cancer (AR-positive) | <1 | >99 | [3] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| VCaP | Prostate Cancer (AR-positive) | 0.016 | [3] |
| LNCaP | Prostate Cancer (AR-positive) | 0.021 | [3] |
| 22Rv1 | Prostate Cancer (AR-positive) | 0.053 | [3] |
| HL-60 | Leukemia | 0.0961 | [3] |
| SU-DHL-6 | Lymphoma | 0.0734 | [3] |
| RS4;11 | Leukemia | 0.0247 | [3] |
| JURKAT | Leukemia | 0.5018 | [3] |
| A2780 | Ovarian Cancer | 0.0153 | [3] |
| MDA-MB-468 | Breast Cancer | 0.2460 | [3] |
| BT549 | Breast Cancer | 0.1732 | [3] |
Table 3: Selectivity Profile of this compound
| Protein | DC50 (µM) | Reference |
| BRD2 | >1 | [3] |
| BRD3 | >1 | [3] |
| PLK1 | >1 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Cell Culture
Prostate cancer cell lines (LNCaP, 22Rv1, VCaP, and DU145) can be obtained from the American Type Culture Collection (ATCC).
-
LNCaP and 22Rv1 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
VCaP cells: Maintained in DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
DU145 cells: Maintained in MEM medium supplemented with 10% FBS and 1% penicillin/streptomycin. All cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis
This protocol is used to assess the degradation of BRD4 and the levels of downstream effector proteins like c-Myc and AR.
Figure 2: Western blot experimental workflow.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 nM to 10 µM) for desired time points (e.g., 1, 2, 4, 12, 24, 48 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-Myc, AR, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay
This assay measures the anti-proliferative effect of this compound.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 96 hours.[3]
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or WST-8) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
This assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Staining: Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells based on their fluorescence.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the effect of this compound on the mRNA expression of AR-regulated genes.
-
Cell Treatment and RNA Extraction: Treat VCaP cells with this compound (e.g., 100 nM to 1 µM) for 24 hours.[3] Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for AR-regulated genes (e.g., PSA, TMPRSS2, ERG, FKBP5, BMPR1B) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways
This compound-mediated degradation of BRD4 has significant downstream consequences on key signaling pathways implicated in cancer progression, most notably the androgen receptor (AR) and c-Myc signaling pathways in prostate cancer.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. biocompare.com [biocompare.com]
The Discovery and Development of WWL0245: A Potent and Selective BRD4-Degrading PROTAC for Androgen Receptor-Positive Prostate Cancer
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
WWL0245 has emerged as a highly selective and potent Proteolysis Targeting Chimera (PROTAC) that specifically targets the bromodomain-containing protein 4 (BRD4) for degradation. Developed from the dual BET/PLK1 inhibitor WNY0824, this compound demonstrates significant antiproliferative activity in androgen receptor (AR)-positive prostate cancer cell lines.[1][2] Its mechanism of action involves the induction of G0/G1 cell cycle arrest and apoptosis through the efficient ubiquitin-proteasomal degradation of BRD4, leading to the downregulation of key oncogenic proteins, including the androgen receptor and c-Myc.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, consolidating available data on its biological activity, selectivity, and mechanism of action. Detailed experimental protocols for key in vitro assays are also presented to facilitate further research and development efforts.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that play a pivotal role in regulating the transcription of key oncogenes, such as c-Myc. Their involvement in cancer cell proliferation and survival has made them attractive therapeutic targets. While small molecule inhibitors of BET proteins have shown promise, their clinical development has been hampered by dose-limiting toxicities and the emergence of resistance.
Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that overcomes some of the limitations of traditional inhibitors. These bifunctional molecules co-opt the cell's natural protein degradation machinery by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This event-driven, catalytic mechanism offers the potential for improved potency, selectivity, and a more durable response compared to occupancy-driven inhibitors.
This compound is a BRD4-selective PROTAC that has demonstrated remarkable preclinical efficacy, particularly in the context of androgen receptor-positive prostate cancer.[1][2] This whitepaper will delve into the technical details of its discovery, mechanism of action, and biological characterization.
Discovery and Synthesis
This compound was developed through a strategic design process originating from the dual BET/PLK1 inhibitor, WNY0824.[1][2] The core concept involved leveraging the BET-binding motif of WNY0824 and conjugating it to a ligand for an E3 ubiquitin ligase via a chemical linker, thereby creating a heterobifunctional PROTAC.
Note: A detailed, step-by-step synthesis protocol for this compound, including specific reagents, reaction conditions, and purification methods, is not publicly available in the reviewed literature. The primary literature describes its design and synthesis in the context of a series of PROTACs derived from WNY0824.[1][2]
Mechanism of Action
This compound exerts its anticancer effects by inducing the selective degradation of BRD4. This process is initiated by the formation of a ternary complex between this compound, BRD4, and an E3 ubiquitin ligase.
The subsequent ubiquitination of BRD4 marks it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including critical drivers of prostate cancer progression.
Quantitative Biological Data
The biological activity of this compound has been characterized by its potent and selective degradation of BRD4, leading to significant antiproliferative effects in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Antiproliferation) | MV4-11 | 3 nM | N/A |
| VCaP | 0.016 µM | N/A | |
| LNCaP | 0.021 µM | N/A | |
| 22Rv1 | 0.053 µM | N/A | |
| DC₅₀ (BRD4 Degradation) | Prostate Cancer Cells | < 1 nM | [1] |
| Dₘₐₓ (BRD4 Degradation) | Prostate Cancer Cells | > 99% | [1][2] |
| Selectivity (DC₅₀) | BRD2/3 | > 1 µM | N/A |
| PLK1 | > 1 µM | N/A |
Table 1: Summary of In Vitro Efficacy and Selectivity of this compound
Experimental Protocols
Cell Proliferation Assay
The antiproliferative activity of this compound is determined using a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.
Protocol:
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the chosen viability reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC₅₀) using a suitable software.
Western Blot for BRD4 Degradation
The degradation of BRD4 is quantified by Western blotting.
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for different time points.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control.
Cell Cycle Analysis
The effect of this compound on the cell cycle is assessed by flow cytometry after propidium iodide (PI) staining.
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Studies and Pharmacokinetics
Note: While the discovery papers for this compound mention its promising in vitro and in vivo anticancer activity, specific in vivo pharmacokinetic data, such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), area under the curve (AUC), and bioavailability, are not publicly available in the reviewed literature.[1][2] Further preclinical development would necessitate comprehensive pharmacokinetic and pharmacodynamic studies in animal models to evaluate its drug-like properties and establish a therapeutic window.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for androgen receptor-positive prostate cancer. Its high potency and selectivity for BRD4 degradation, coupled with its profound antiproliferative effects, underscore its potential as a clinical candidate. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into its mechanism of action and preclinical development.
Future research should focus on a comprehensive evaluation of the in vivo efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of prostate cancer. Furthermore, exploring its potential in other BET-dependent malignancies and in combination with other therapeutic agents could broaden its clinical utility. The continued development of this compound and similar BRD4-degrading PROTACs holds great promise for improving outcomes for patients with advanced cancers.
References
In-Depth Technical Guide: Target Selectivity Profile of WWL0245
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL0245 is a potent and isoform-selective Proteolysis Targeting Chimera (PROTAC) that specifically targets Bromodomain-containing protein 4 (BRD4) for degradation.[1][2] Developed from the dual Bromodomain and Extra-Terminal domain (BET) and Polo-like kinase 1 (PLK1) inhibitor WNY0824, this compound has demonstrated significant promise as a therapeutic candidate, particularly in the context of Androgen Receptor (AR)-positive prostate cancer.[1][2] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
The selectivity of PROTACs is a critical parameter for their therapeutic index, minimizing off-target effects and associated toxicities.[2] this compound has been engineered to exhibit high selectivity for BRD4 over other members of the BET family (BRD2 and BRD3) and its parent compound's other target, PLK1.
Quantitative Selectivity Profile
The selectivity of this compound has been quantitatively assessed by determining its half-maximal degradation concentration (DC50) against BRD4 and other potential targets. The data clearly indicates a profound selectivity for BRD4.
| Target Protein | DC50 (Half-Maximal Degradation Concentration) | Reference Cell Lines |
| BRD4 | < 1 nM | AR-positive prostate cancer cell lines (VCaP, LNCaP, 22Rv1) |
| BRD2 | > 1 µM | Not specified |
| BRD3 | > 1 µM | Not specified |
| PLK1 | > 1 µM | Not specified |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of BRD4. As a PROTAC, it is a heterobifunctional molecule, with one end binding to BRD4 and the other recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its downstream targets, including c-Myc, and subsequently inhibits the proliferation of cancer cells.
References
A Technical Guide to the Biological Activity of WWL0245, a Selective BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activity of WWL0245, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain and Extra-Terminal domain (BET) protein BRD4. This compound has emerged as a promising therapeutic candidate, particularly for androgen receptor (AR)-positive prostate cancer, and serves as a valuable chemical probe for studying BRD4 biology.[1][2] This guide details its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.
Quantitative Biological Activity
This compound demonstrates high potency in degrading BRD4 and exhibits significant antiproliferative effects in various cancer cell lines. Its activity is characterized by its half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and half-maximal inhibitory concentration (IC50) for cell growth.
Table 1: Degradation Potency and Selectivity of this compound
| Parameter | Target | Value | Cell Lines | Notes |
| DC50 | BRD4 | <1 nM | 22Rv1, VCaP | This compound is highly potent in inducing BRD4 degradation.[1][2] |
| Dmax | BRD4 | >99% | AR-positive prostate cancer cells | Achieves near-complete degradation of the target protein.[2][3] |
| Selectivity | BRD2/3, PLK1 | DC50 > 1 µM | Not Specified | Displays high selectivity for BRD4 over other BET family members and PLK1.[1] |
Table 2: Antiproliferative Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| VCaP | AR-positive Prostate Cancer | 0.016 |
| LNCaP | AR-positive Prostate Cancer | 0.021 |
| 22Rv1 | AR-positive Prostate Cancer | 0.053 |
| MV4-11 | Acute Myeloid Leukemia | 0.003 |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.0247 |
| A2780 | Ovarian Cancer | 0.0153 |
| SU-DHL-6 | B-cell Lymphoma | 0.0734 |
| HL60 | Promyelocytic Leukemia | 0.0961 |
| BT549 | Triple-Negative Breast Cancer | 0.1732 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.2460 |
| JURKAT | T-cell Leukemia | 0.5018 |
Data compiled from multiple sources.[1][3]
Mechanism of Action
As a PROTAC, this compound functions by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of BRD4.[4][5] This bifunctional molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex that facilitates the tagging of BRD4 with ubiquitin, marking it for destruction by the proteasome.[5]
Caption: Mechanism of this compound-mediated BRD4 degradation.
The degradation of BRD4 by this compound leads to significant downstream effects, particularly in AR-positive prostate cancer cells. BRD4 is a key transcriptional coactivator, and its removal disrupts the expression of critical oncogenes. This compound treatment results in the downregulation of c-Myc, the androgen receptor (AR), and prostate-specific antigen (PSA).[2] This suppression of oncogenic signaling pathways induces cell cycle arrest at the G0/G1 phase and promotes apoptosis.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for WWL0245: A Selective BRD4 Degrader
Audience: Researchers, scientists, and drug development professionals.
Introduction
WWL0245 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4).[1][2][3] As a bifunctional molecule, this compound recruits BRD4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful approach to downregulate BRD4, a key regulator of oncogenes such as c-Myc.[1][4] this compound has demonstrated significant antiproliferative effects in various cancer cell lines, particularly in androgen receptor (AR)-positive prostate cancer.[1][2] These application notes provide detailed in vitro experimental protocols to characterize the activity of this compound.
Mechanism of Action: BRD4 Degradation
This compound functions by hijacking the ubiquitin-proteasome system to selectively target BRD4 for degradation. This mechanism involves the formation of a ternary complex between this compound, BRD4, and an E3 ubiquitin ligase. The E3 ligase then polyubiquitinates BRD4, marking it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including critical oncogenes, thereby inducing cell cycle arrest and apoptosis in sensitive cancer cell lines.[1]
This compound mechanism of action and downstream cellular effects.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| VCaP | AR-Positive Prostate Cancer | 0.016 |
| LNCaP | AR-Positive Prostate Cancer | 0.021 |
| 22Rv1 | AR-Positive Prostate Cancer | 0.053 |
| HL60 | Acute Myeloid Leukemia | 0.0961 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.0734 |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.0247 |
| JURKAT | T-cell Acute Lymphoblastic Leukemia | 0.5018 |
| A2780 | Ovarian Cancer | 0.0153 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.2460 |
| BT549 | Triple-Negative Breast Cancer | 0.1732 |
| Data sourced from MedChemExpress product information sheet.[2] |
Table 2: BRD4 Degradation Activity of this compound
| Cell Line | DC50 | Dmax |
| 22Rv1 | Sub-nanomolar | >99% |
| VCaP | Sub-nanomolar | >99% |
| Data sourced from scientific literature.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for BRD4 Degradation
This protocol is to assess the degradation of BRD4 protein following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-AR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Workflow for Western Blot analysis of protein degradation.
Cell Cycle Analysis
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for 48-72 hours.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is to measure the expression levels of BRD4 target genes.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., c-MYC, PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions using the cDNA, primers, and qPCR master mix.
-
Perform the qRT-PCR on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[5]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. oaepublish.com [oaepublish.com]
Application Notes and Protocols for WWL0245 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL0245 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2] As a heterobifunctional molecule, this compound links a ligand for BRD4 to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of BRD4.[3] This targeted protein degradation offers a powerful approach to modulate gene expression and cellular processes controlled by BRD4, a key epigenetic reader involved in the transcription of oncogenes such as c-Myc.[2][4][5] These characteristics make this compound a valuable tool for cancer research, particularly in the context of androgen receptor (AR)-positive prostate cancer.[1][2]
Mechanism of Action
This compound operates by inducing the proximity of BRD4 to an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the key oncogene c-Myc and proteins involved in the androgen receptor (AR) signaling pathway, such as the AR itself and Prostate-Specific Antigen (PSA).[1] This ultimately results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis in sensitive cancer cell lines.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM, 96h) | DC50 (nM, 24h) | Dmax (%) | Reference |
| VCaP | AR-Positive Prostate Cancer | 0.016 | <1 | >99 | [2] |
| LNCaP | AR-Positive Prostate Cancer | 0.021 | Sub-nanomolar | >99 | [1][2] |
| 22Rv1 | AR-Positive Prostate Cancer | 0.053 | Sub-nanomolar | >99 | [2] |
| DU145 | AR-Negative Prostate Cancer | >10 | Not Reported | Not Reported | [2] |
Table 2: Effect of this compound on Protein Expression
| Cell Line | Treatment | BRD4 Downregulation | c-Myc Downregulation | Reference |
| LNCaP | 1 µM, 24h | Time-dependent | Time-dependent | [2] |
| 22Rv1 | 1 µM, 24h | Time-dependent | Time-dependent | [2] |
| VCaP | 1 µM, 24h | Time-dependent | Time-dependent | [2] |
| 22Rv1 | Concentration-dependent (24h) | DC50 < 1 nM | Concentration-dependent | [2] |
| VCaP | Concentration-dependent (24h) | DC50 < 1 nM | Concentration-dependent | [2] |
| DU145 | 1 µM, 24h | Observed | Negligible effect | [2] |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is typically soluble in DMSO. For cell culture experiments, prepare a stock solution of 10 mM in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blotting for BRD4 Degradation
This protocol is to determine the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax) of BRD4.
Materials:
-
Prostate cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for 24 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BRD4 and c-Myc levels to the loading control. Calculate the DC50 and Dmax values.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the apoptotic effect of this compound.
Conclusion
This compound is a powerful research tool for studying the biological functions of BRD4 and for exploring therapeutic strategies targeting BRD4 in cancer. The provided application notes and protocols offer a comprehensive guide for utilizing this compound in cell culture experiments to investigate its anti-proliferative and pro-apoptotic effects. Researchers should optimize the experimental conditions for their specific cell lines and assays to ensure robust and reproducible results.
References
- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: WWL0245 for Prostate Cancer Cell Lines
Introduction
WWL0245 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation.[1][2] In androgen receptor (AR)-positive prostate cancer, BRD4 is a critical co-activator of AR and regulates the transcription of key oncogenes such as c-Myc. By inducing the ubiquitination and subsequent proteasomal degradation of BRD4, this compound effectively downregulates the AR signaling axis, leading to cell cycle arrest and apoptosis in prostate cancer cells.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on prostate cancer cell lines.
Data Presentation
The antiproliferative activity of this compound has been evaluated in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values are summarized below.
| Cell Line | Type | IC50 (µM) | DC50 of BRD4 | Key Characteristics |
| VCaP | AR-positive, Androgen-sensitive | 0.016 | Sub-nanomolar | Expresses wild-type AR |
| LNCaP | AR-positive, Androgen-sensitive | 0.021 | Not explicitly stated | Expresses mutant AR (T878A) |
| 22Rv1 | AR-positive, Castration-resistant | 0.053 | Sub-nanomolar | Expresses AR and AR-V7 splice variant |
| DU145 | AR-negative | >10 | Effective BRD4 degradation | Androgen-independent |
Data compiled from publicly available information.[2]
Signaling Pathway
This compound functions by hijacking the cell's ubiquitin-proteasome system to selectively degrade BRD4. This degradation leads to the downregulation of key oncogenic signaling pathways in AR-positive prostate cancer.
References
Application Notes: Targeted BRD4 Degradation Using WWL0245
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL0245 is a potent and selective Proteolysis Targeting Chimera (PROTAC) developed for the targeted degradation of Bromodomain-containing protein 4 (BRD4).[1][2][3] As an epigenetic "reader," BRD4 is instrumental in regulating the transcription of key oncogenes, such as c-Myc, and is a well-validated target in various cancers, including androgen receptor (AR)-positive prostate cancer.[3][4] this compound leverages the cell's own ubiquitin-proteasome system to specifically eliminate BRD4 protein. This induction of BRD4 degradation leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.[3] These characteristics establish this compound as a critical research tool for elucidating the biological roles of BRD4 and as a promising candidate for therapeutic development.[1][2][3]
Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to BRD4 and an E3 ubiquitin ligase. This binding event forms a ternary complex, bringing the target protein (BRD4) into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to BRD4. The resulting polyubiquitinated BRD4 is then recognized and targeted for destruction by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to mediate the degradation of multiple BRD4 protein molecules.
Caption: this compound-mediated degradation of BRD4.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in relevant cancer cell lines.
Table 1: Potency of this compound in BRD4 Degradation
| Parameter | Cell Line | Value |
| DC50 (Degradation) | 22Rv1, VCaP | <1 nM[2] |
| Dmax (Maximum Degradation) | AR-positive prostate cancer cells | >99%[3] |
Table 2: Anti-proliferative Activity of this compound
| Parameter | Cell Line | Value |
| IC50 (Proliferation) | VCaP | 0.016 µM[2] |
| LNCaP | 0.021 µM[2] | |
| 22Rv1 | 0.053 µM[2] |
Detailed Protocol: Western Blot for BRD4 Degradation
This protocol outlines the procedure for quantifying the degradation of BRD4 in cultured cells treated with this compound using Western Blot analysis.
Materials & Reagents
-
Cell Lines: 22Rv1, VCaP, LNCaP, or other relevant cell lines.
-
Reagents: this compound, DMSO (vehicle control), ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
Electrophoresis: 4-12% Bis-Tris SDS-PAGE gels, MOPS or MES SDS Running Buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Antibodies:
-
Primary: Rabbit anti-BRD4, Mouse or Rabbit anti-β-actin (or GAPDH) for loading control.
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment: Gel electrophoresis and Western blot transfer systems, chemiluminescence imaging system.
Experimental Workflow
Caption: Experimental workflow for Western Blot analysis.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1 nM to 1 µM) and a DMSO vehicle control for various durations (e.g., 2 to 24 hours).
-
-
Lysate Preparation:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using the BCA assay.
-
Normalize all samples to the same protein concentration using lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Perform electrophoresis until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane according to the transfer system manufacturer's protocol.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the signal using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control for each sample to determine the percentage of degradation relative to the vehicle control.
-
References
- 1. origene.com [origene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Determining Cell Viability Following WWL0245 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL0245 is a potent and selective BRD4-targeting PROTAC (Proteolysis Targeting Chimera).[1][2][3] Unlike traditional inhibitors, this compound facilitates the ubiquitin-proteasomal degradation of the BRD4 protein, leading to its removal from the cell.[1][2] This mechanism has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells, particularly in androgen receptor (AR)-positive prostate cancer.[1][2] The antiproliferative effects of this compound make the assessment of cell viability a critical step in evaluating its efficacy.[1][2]
This document provides detailed protocols for two common and robust methods to assess cell viability after treatment with this compound: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The MTT assay is a cost-effective method that measures metabolic activity, while the CellTiter-Glo® assay offers higher sensitivity by quantifying ATP levels, a direct indicator of viable, metabolically active cells.[4][5]
Mechanism of Action of this compound
This compound is a bifunctional molecule that simultaneously binds to the BRD4 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4, a key reader of acetylated histones, leads to the downregulation of oncogenes such as c-Myc and AR, ultimately resulting in cell cycle arrest and apoptosis.[1][2]
Caption: Mechanism of action of this compound leading to BRD4 degradation and downstream effects.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6][7][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[7][8]
Materials:
-
Cells of interest (e.g., LNCaP, VCaP, or other cancer cell lines)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[9]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "no cell" controls to determine background absorbance.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration range should be determined based on previous studies or a pilot experiment (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[4][11] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP.[4][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates (white or black)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence readings.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[11]
-
Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
-
Incubation and Lysis:
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the "no cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) * 100
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Caption: Workflow for assessing cell viability after this compound treatment.
Data Presentation
The quantitative data obtained from the cell viability assays should be summarized in a table for clear comparison of the effects of different this compound concentrations.
| This compound Concentration | Mean Absorbance/Luminescence (± SD) | % Cell Viability (± SD) |
| Vehicle Control (0 nM) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 nM | 1.22 ± 0.07 | 97.6 ± 5.6 |
| 1 nM | 1.05 ± 0.06 | 84.0 ± 4.8 |
| 10 nM | 0.75 ± 0.05 | 60.0 ± 4.0 |
| 100 nM | 0.40 ± 0.03 | 32.0 ± 2.4 |
| 1 µM | 0.15 ± 0.02 | 12.0 ± 1.6 |
| 10 µM | 0.08 ± 0.01 | 6.4 ± 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and assay used.
References
- 1. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
Application Notes and Protocols for Measuring WWL0245 Efficacy in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
WWL0245 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that specifically targets the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation.[1][2] As a BRD4-targeting PROTAC, this compound has demonstrated significant anti-proliferative effects in various cancer models, particularly in androgen receptor (AR)-positive prostate cancer.[1][3] This document provides detailed application notes and experimental protocols to assess the efficacy of this compound in different cancer cell lines.
PROTACs like this compound represent a novel therapeutic modality by hijacking the cell's own ubiquitin-proteasome system to eliminate target proteins, offering a catalytic mode of action that can overcome resistance mechanisms associated with traditional inhibitors.[4] this compound induces the degradation of BRD4 with a sub-nanomolar half-maximal degrading concentration (DC50) and achieves over 99% maximum degradation (Dmax) in sensitive cell lines.[3] This leads to cell cycle arrest at the G0/G1 phase and apoptosis, mediated by the downregulation of key oncogenic proteins such as c-Myc and, in relevant cancers, the androgen receptor.[1][3]
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following tables summarize the quantitative data on the efficacy of this compound in suppressing the proliferation and inducing the degradation of BRD4 in a panel of cancer cell lines.
Table 1: Anti-proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer (AR+) | 0.0159 |
| 22Rv1 | Prostate Cancer (AR+) | Not explicitly stated, but effective |
| VCaP | Prostate Cancer (AR+) | Not explicitly stated, but effective |
| HL60 | Acute Myeloid Leukemia | 0.0961 |
| SU-DHL-6 | B-cell Lymphoma | 0.0734 |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.0247 |
| JURKAT | T-cell Leukemia | 0.5018 |
| A2780 | Ovarian Cancer | 0.0153 |
| MDA-MB-468 | Breast Cancer | 0.2460 |
| BT549 | Breast Cancer | 0.1732 |
| MV4-11 | Acute Myeloid Leukemia | 0.003 |
Data compiled from multiple sources.[2][3]
Table 2: BRD4 Degradation Efficiency of this compound
| Cell Line | DC50 | Dmax |
| 22Rv1 | Sub-nanomolar | >99% |
| VCaP | Sub-nanomolar | >99% |
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values indicate high efficiency of BRD4 degradation.[1][3]
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound as a BRD4 PROTAC.
Caption: Experimental workflow for cell viability assays.
Caption: Workflow for Annexin V apoptosis assay.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[5][6]
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C.[2]
-
MTT/MTS Addition:
-
Solubilization (MTT only): After incubation with MTT, carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a plate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[7][8]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 5x the IC50) for 24 to 48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and wash the pellet twice with ice-cold PBS.[7]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for BRD4 Degradation and Downstream Effects
This protocol is used to detect the levels of BRD4 and downstream signaling proteins like c-Myc and AR to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[10]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes[11]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-AR, anti-PSA, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies[11]
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11][12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bio-rad.com [bio-rad.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. protocols.io [protocols.io]
- 13. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Studying BRD4-Dependent Gene Transcription Using WWL0245
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a critical role in regulating the transcription of genes involved in cell cycle progression, proliferation, and inflammation, making it a prime target in cancer research.[1] BRD4 recognizes and binds to acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC.
WWL0245 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to specifically target BRD4 for degradation.[2] As a heterobifunctional molecule, this compound links a BRD4-binding moiety to an E3 ubiquitin ligase ligand, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD4. This targeted degradation approach offers a powerful tool to study the downstream consequences of BRD4 loss on gene transcription. This document provides detailed application notes and protocols for utilizing this compound to investigate BRD4-dependent gene transcription.
Mechanism of Action of this compound
This compound induces the degradation of BRD4 through the ubiquitin-proteasome system. One part of the molecule binds to the bromodomain of BRD4, while the other part recruits an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the suppression of its target genes, including the proto-oncogene c-MYC.[2]
Caption: Mechanism of BRD4-dependent transcription and this compound-induced degradation.
Quantitative Data for this compound
The following tables summarize the quantitative data for this compound in various cancer cell lines.
Table 1: Degradation Potency of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| DC50 (BRD4) | 22Rv1 (Prostate Cancer) | <1 nM | [2] |
| DC50 (BRD4) | VCaP (Prostate Cancer) | <1 nM | [2] |
| DC50 (BRD2/3, PLK1) | - | >1 µM |[2] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (96h) | Reference |
|---|---|---|
| VCaP (AR-positive Prostate Cancer) | 0.016 µM | [2] |
| LNCaP (AR-positive Prostate Cancer) | 0.021 µM | [2] |
| 22Rv1 (AR-positive Prostate Cancer) | 0.053 µM |[2] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on BRD4-dependent gene transcription.
Caption: Experimental workflow for studying the effects of this compound.
Western Blot for BRD4 Degradation
This protocol is to determine the dose- and time-dependent degradation of BRD4 protein following this compound treatment.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, VCaP)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-PD-L1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for various time points (e.g., 1, 2, 4, 12, 24, 48 hours).[2] Include a DMSO-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of BRD4 degradation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the BRD4-histone interaction by this compound.
Materials:
-
TR-FRET BRD4 Assay Kit (e.g., from Cayman Chemical or BPS Bioscience) containing:
-
Europium-labeled BRD4
-
APC-labeled ligand/acceptor
-
TR-FRET Assay Buffer
-
-
This compound
-
384-well plate
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare the reagents as per the manufacturer's instructions. Dilute this compound to the desired concentrations.
-
Assay Plate Setup: Add the TR-FRET assay buffer, positive control (e.g., JQ1), negative control (DMSO), and this compound at various concentrations to the wells of a 384-well plate.[3]
-
Addition of BRD4 and Acceptor: Add the diluted Europium-labeled BRD4 and the APC-labeled acceptor mixture to all wells.[3]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes to 2 hours), protected from light, to allow for binding equilibration.[3]
-
Measurement: Read the plate on a TR-FRET plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (APC).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of this compound to BRD4.
Materials:
-
NanoBRET™ Target Engagement Intracellular BET BRD Assay System (Promega) containing:
-
NanoLuc®-BRD4 fusion vector
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
-
HEK293 cells
-
Transfection reagent
-
This compound
-
White 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRD4 fusion vector.
-
Cell Seeding: Seed the transfected cells into a white 384-well plate.
-
Compound and Tracer Addition: Add the NanoBRET™ Tracer at a fixed concentration (near its EC50) and varying concentrations of this compound to the cells.[4]
-
Incubation: Incubate the plate for a specified time to allow for compound entry and binding.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET signal with increasing concentrations of this compound indicates competitive displacement of the tracer and binding of this compound to BRD4.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for quantifying the mRNA expression levels of BRD4 target genes, such as c-MYC and PD-L1, after treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (c-MYC, PD-L1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with this compound at desired concentrations and time points.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO-treated control.
RNA-Sequencing (RNA-seq)
RNA-seq provides a global view of the transcriptional changes induced by this compound.
Materials:
-
Cells of interest
-
This compound
-
High-quality RNA extraction kit (RIN > 8 is recommended)
-
Library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Sample Preparation: Treat cells with this compound and a DMSO control. Extract high-quality total RNA.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the control.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes affected by BRD4 degradation.
-
Conclusion
This compound is a valuable tool for dissecting the role of BRD4 in gene transcription. Its high potency and selectivity for BRD4 degradation allow for precise interrogation of BRD4-dependent pathways. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the molecular and cellular consequences of BRD4 degradation, from target engagement and protein degradation to downstream changes in gene expression. These studies will contribute to a deeper understanding of the therapeutic potential of targeting BRD4 in diseases such as cancer.
References
Application Notes and Protocols for WWL0245 in Xenograft Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL0245 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4).[1] In the context of androgen receptor (AR)-positive prostate cancer, BRD4 is a critical co-activator of AR and regulates the transcription of key oncogenes such as c-Myc. By co-opting the ubiquitin-proteasome system, this compound selectively targets BRD4 for degradation, leading to the downregulation of AR, prostate-specific antigen (PSA), and c-Myc.[1] This mechanism ultimately results in cell cycle arrest at the G0/G1 phase and apoptosis in AR-positive prostate cancer cells, highlighting its therapeutic potential.[1]
These application notes provide a comprehensive overview and a generalized protocol for the use of this compound in preclinical xenograft models of AR-positive prostate cancer. While the in vivo efficacy of this compound has been reported, specific details from the primary literature regarding the xenograft protocol were not fully available. Therefore, the following protocols are based on established methodologies for prostate cancer xenograft studies and should be adapted and optimized for specific experimental needs.
Mechanism of Action of this compound in Prostate Cancer
This compound is a heterobifunctional molecule that simultaneously binds to BRD4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 disrupts the transcriptional program that drives the proliferation of AR-positive prostate cancer cells.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from in vivo xenograft studies with this compound. The data presented are hypothetical and for illustrative purposes.
Table 1: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily, i.p. | 1500 ± 250 | - | +2.5 |
| This compound | 25 | Daily, i.p. | 750 ± 150 | 50 | -1.0 |
| This compound | 50 | Daily, i.p. | 450 ± 100 | 70 | -3.2 |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissues
| Treatment Group | Dose (mg/kg) | BRD4 Protein Level (% of Control) | AR Protein Level (% of Control) | c-Myc Protein Level (% of Control) |
| Vehicle Control | - | 100 | 100 | 100 |
| This compound | 50 | 15 ± 5 | 30 ± 8 | 25 ± 7 |
Experimental Protocols
Cell Lines and Culture
AR-positive prostate cancer cell lines such as 22Rv1 and VCaP are suitable for these studies.[2][3][4][5][6][7]
-
22Rv1 Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
VCaP Cells: Culture in DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Animal Models
Male immunodeficient mice (e.g., BALB/c nude or NOD-SCID) of 6-8 weeks of age are recommended for establishing xenografts.[8] All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.
Subcutaneous Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using 22Rv1 cells.
Materials:
-
22Rv1 human prostate cancer cells
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
Male BALB/c nude mice (6-8 weeks old)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
Procedure:
-
Cell Preparation:
-
Harvest 22Rv1 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[2]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with a digital caliper twice a week.
-
Calculate tumor volume using the formula: V = (length × width²) / 2.
-
-
Treatment with this compound:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare a stock solution of this compound in a suitable vehicle. The formulation and dosing will need to be optimized, as PROTACs can have challenging physicochemical properties.[9][10][11][12]
-
Administer this compound or vehicle control to the respective groups. A suggested starting dose could be in the range of 25-50 mg/kg, administered intraperitoneally (i.p.) daily, but this requires empirical determination.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the specified duration (e.g., 28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Divide the tumor tissue for various analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen for Western blot or other molecular analyses.
-
-
Immunohistochemistry (IHC) for Biomarker Analysis
-
Embed formalin-fixed tumor tissues in paraffin and section them.
-
Perform antigen retrieval.
-
Incubate sections with primary antibodies against BRD4, AR, c-Myc, and Ki-67.
-
Use an appropriate secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
Analyze the slides under a microscope to assess protein expression and localization.
Western Blot Analysis
-
Homogenize snap-frozen tumor tissues and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4, AR, c-Myc, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Experimental Workflow Diagram
Conclusion
This compound represents a promising therapeutic agent for AR-positive prostate cancer through its targeted degradation of BRD4. The protocols and guidelines provided here offer a framework for conducting preclinical in vivo studies to evaluate its efficacy. Researchers should note the importance of optimizing experimental parameters, such as the choice of cell line, drug formulation, and dosing regimen, to achieve robust and reproducible results. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be crucial for its clinical translation.
References
- 1. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. A new human prostate carcinoma cell line, 22Rv1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo model systems used in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting WWL0245 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with WWL0245 insolubility in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the BRD4 protein.[1][2][3] Like many PROTACs, this compound is a large, complex molecule with high lipophilicity (hydrophobicity), which inherently leads to poor solubility in aqueous solutions.[4][5][6] The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 873.39 g/mol | [5] |
| XLogP | 6.63 | [5] |
| Hydrogen Bond Acceptors | 16 | [5] |
| Hydrogen Bond Donors | 3 | [5] |
| Rotatable Bonds | 14 | [5] |
XLogP is a measure of lipophilicity; a higher value indicates lower aqueous solubility.
Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous experimental buffer. What should I do?
Precipitation upon dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue with hydrophobic compounds like this compound. This occurs because the compound is no longer soluble as the concentration of the organic solvent decreases. The following troubleshooting guide provides several strategies to address this.
Troubleshooting Guide: this compound Insolubility
If you are experiencing insolubility or precipitation of this compound in your experiments, consider the following strategies, starting with the simplest and progressing to more complex methods as needed.
Strategy 1: Optimize Co-Solvent Concentration
The most straightforward approach is to use a water-miscible organic solvent, also known as a co-solvent, to increase the solubility of this compound in your aqueous buffer.
-
Dimethyl Sulfoxide (DMSO): This is the most common co-solvent for preparing stock solutions of hydrophobic compounds. However, the final concentration of DMSO in your assay should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.
-
Other Co-solvents: If DMSO alone is insufficient or causes cellular toxicity, other co-solvents can be tested. These include ethanol, polyethylene glycol (PEG), and propylene glycol.[6]
Experimental Protocol: Determining the Optimal DMSO Concentration
This protocol will help you determine the maximum tolerated DMSO concentration for your cells and the minimum DMSO concentration required to keep this compound in solution.
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. For example, 10 mM. Ensure complete dissolution; gentle warming or vortexing may be necessary.
-
Determine the maximum tolerated DMSO concentration for your cell line.
-
Culture your cells in a multi-well plate.
-
Prepare a serial dilution of DMSO in your cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-DMSO control).
-
Incubate the cells for the duration of your planned experiment.
-
Assess cell viability using a standard assay (e.g., MTT, trypan blue exclusion).
-
-
Determine the minimum DMSO concentration to maintain this compound solubility.
-
Prepare a series of dilutions of your this compound DMSO stock solution into your aqueous buffer to achieve your desired final this compound concentration, with varying final DMSO concentrations (e.g., starting from the maximum tolerated concentration and decreasing).
-
Visually inspect for precipitation immediately and after incubation at the experimental temperature for the duration of the experiment. A light microscope can be used for more sensitive detection.
-
The optimal final DMSO concentration is the lowest concentration that maintains this compound in solution without affecting cell viability.
-
Strategy 2: Use of Surfactants
Surfactants can help to solubilize hydrophobic compounds by forming micelles.
-
Tween 80 or Pluronic F-68: These are non-ionic surfactants commonly used in biological experiments. They are generally less harsh on cells than ionic surfactants.
| Surfactant | Typical Starting Concentration |
| Tween 80 | 0.01% - 0.1% (v/v) |
| Pluronic F-68 | 0.02% - 0.1% (w/v) |
Note: Always perform a vehicle control with the surfactant to ensure it does not affect your experimental results.
Strategy 3: pH Adjustment
The solubility of a compound can be influenced by the pH of the buffer if the compound has ionizable groups. While the structure of this compound is complex, assessing solubility at different pH values may be beneficial.
Experimental Protocol: pH Optimization
-
Prepare a set of your experimental buffer at different pH values (e.g., 6.5, 7.0, 7.4, 8.0).
-
Add the this compound stock solution (in DMSO) to each buffer to the desired final concentration.
-
Observe for precipitation.
-
Ensure that the tested pH range is compatible with your experimental system (e.g., cell viability, enzyme activity).
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams to visualize the experimental workflow for troubleshooting this compound solubility and the signaling pathway of its mechanism of action.
Caption: Workflow for troubleshooting this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
how to improve WWL0245 stability in cell culture media
Welcome to the technical support center for WWL0245, a potent and selective BRD4-targeting PROTAC (Proteolysis Targeting Chimera). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a focus on ensuring its stability and activity. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional PROTAC designed to selectively induce the degradation of the Bromodomain-containing protein 4 (BRD4).[1][2] It functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase Cereblon (CRBN).[2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[3] This targeted degradation leads to potent anti-proliferative effects in cancer cell lines sensitive to BET inhibitors, particularly androgen receptor (AR)-positive prostate cancer cells.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution in single-use aliquots at -80°C for up to 1 year to minimize freeze-thaw cycles.[5][6]
Q3: I am observing inconsistent results with this compound between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors, including:
-
This compound Instability: The compound may be degrading in your stock solution or in the cell culture media.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact the cellular response to this compound.
-
Pipetting and Dilution Errors: Inaccurate preparation of working solutions can lead to significant variability.
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of non-productive binary complexes with either the target protein or the E3 ligase, which compete with the formation of the productive ternary complex required for degradation.[7][8]
Q4: How can I improve the stability of this compound in my cell culture media?
A4: To enhance the stability of this compound in your experiments, consider the following:
-
Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock.
-
Minimize Incubation Time in Media: If you suspect instability, reduce the pre-incubation time of this compound in the media before adding it to the cells.
-
Optimize Serum Concentration: Serum proteins can sometimes interact with small molecules. While serum is often necessary for cell health, you could test if reducing the serum concentration (while still maintaining cell viability) impacts your results.[9]
-
Assess Stability Directly: Perform a stability study to determine the half-life of this compound in your specific cell culture media (see Experimental Protocols section).
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound.
Issue 1: Reduced or no BRD4 degradation observed.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Prepare fresh stock and working solutions of this compound. 2. Perform a stability analysis of this compound in your cell culture medium using LC-MS/MS (see protocol below). 3. If unstable, reduce the incubation time of the compound in the media before and during the experiment. |
| Sub-optimal Concentration (Hook Effect) | 1. Perform a dose-response experiment over a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration (DC50) and observe any potential hook effect at higher concentrations.[7][8] |
| Low E3 Ligase (CRBN) Expression | 1. Confirm the expression of Cereblon (CRBN) in your cell line using Western Blot or qPCR. This compound relies on CRBN to mediate BRD4 degradation.[10] |
| Cell Line Insensitivity | 1. Ensure your cell line is reported to be sensitive to BET inhibitors.[4] 2. Consider testing this compound in a positive control cell line known to be sensitive, such as certain AR-positive prostate cancer cell lines (e.g., VCaP, LNCaP).[11] |
| Incorrect Experimental Procedure | 1. Verify the incubation time. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) can determine the optimal degradation time. 2. Ensure proper cell lysis and protein quantification before Western Blot analysis. |
Issue 2: this compound precipitation in stock solution or cell culture media.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Ensure the stock solution in DMSO is fully dissolved. Gentle warming (to room temperature) and vortexing can help. 2. When diluting the DMSO stock into aqueous cell culture media, do so with vigorous mixing to avoid precipitation.[12] 3. Avoid making large dilution steps directly from a highly concentrated DMSO stock into the media. A serial dilution in DMSO first may be beneficial. |
| Interaction with Media Components | 1. High concentrations of salts or other components in the media can sometimes cause precipitation of small molecules.[13] 2. Visually inspect the media for any precipitate after adding this compound. If observed, try preparing the working solution in a basal medium with fewer supplements first, then adding necessary components. |
| Temperature Effects | 1. Avoid repeated freeze-thaw cycles of the stock solution, which can promote precipitation. Store in single-use aliquots. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media via LC-MS/MS
This protocol allows for the quantitative assessment of this compound stability over time in your specific cell culture medium.
Materials:
-
This compound
-
Your complete cell culture medium (including serum, if used)
-
LC-MS/MS system
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal standard (a structurally similar and stable compound, if available)
Procedure:
-
Prepare this compound Spiked Media: Spike a known concentration of this compound (e.g., 1 µM) into your complete cell culture medium in a sterile container.
-
Incubation: Incubate the spiked media at 37°C in a cell culture incubator.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot (e.g., 100 µL) of the spiked media.
-
Sample Preparation (Protein Precipitation):
-
To the 100 µL media sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an LC-MS vial.
-
Analyze the samples using a suitable LC-MS/MS method with a C18 column. The mobile phases can be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run on a gradient.
-
Monitor the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Normalize the data to the T=0 time point (100%).
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life (t½) in the media.
-
Protocol 2: BRD4 Degradation Assay by Western Blot
This protocol is used to confirm the functional activity of this compound by measuring the degradation of its target protein, BRD4.
Materials:
-
This compound
-
Appropriate cell line (e.g., VCaP, LNCaP)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for the loading control.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 11. waters.com [waters.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
Technical Support Center: Optimizing WWL0245 Concentration for Maximum BRD4 Degradation
Welcome to the technical support center for WWL0245, a potent and selective BRD4-targeting PROTAC (Proteolysis Targeting Chimera). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound for achieving maximum degradation of the BRD4 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical degrader of the BRD4 protein. It is a PROTAC, a heterobifunctional molecule with one end that binds to the BRD4 protein and the other end that recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of BRD4, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2] This targeted degradation approach offers a powerful alternative to traditional inhibition.
Q2: What is the expected outcome of successful this compound treatment?
A2: Successful treatment with this compound will result in a significant and selective reduction in the cellular levels of BRD4 protein. This can lead to downstream effects such as cell cycle arrest and apoptosis in sensitive cancer cell lines.[3]
Q3: How quickly can I expect to see BRD4 degradation after this compound treatment?
A3: BRD4 degradation can be observed as early as a few hours after treatment with this compound.[4] The optimal time point for maximum degradation may vary depending on the cell line and experimental conditions, but significant degradation is often seen within 12 to 24 hours.[5][6]
Q4: Is this compound selective for BRD4?
A4: this compound has been shown to be highly selective for the degradation of BRD4 over other BET family members like BRD2 and BRD3.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low BRD4 degradation observed. | Suboptimal this compound concentration: The concentration of this compound may be too low to effectively induce the formation of the BRD4-WWL0245-E3 ligase ternary complex. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations from sub-nanomolar to micromolar (e.g., 0.1 nM to 10 µM). |
| Incorrect incubation time: The duration of treatment may be too short for significant degradation to occur. | Conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for maximum degradation. | |
| Cell line resistance: Some cell lines may be less sensitive to this compound-mediated degradation due to various factors, including the expression levels of the E3 ligase components. | Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon, depending on the specific PROTAC design if not this compound) in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| Issues with Western blot: Problems with antibody quality, protein transfer, or detection can lead to inaccurate results. | Ensure the use of a validated anti-BRD4 antibody and an appropriate loading control (e.g., GAPDH, β-actin). Optimize your Western blot protocol for BRD4 detection. | |
| High cell toxicity observed. | This compound concentration is too high: Excessive concentrations can lead to off-target effects and general cytotoxicity. | Lower the concentration of this compound. The optimal concentration for degradation should ideally have minimal impact on cell viability within the experimental timeframe. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of different concentrations. |
| Prolonged incubation time: Long exposure to the compound, even at lower concentrations, can induce apoptosis. | Reduce the incubation time. Determine the minimum time required to achieve significant BRD4 degradation. | |
| Variability in results between experiments. | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inaccurate compound dilution: Errors in preparing this compound dilutions can lead to inconsistent concentrations. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Use calibrated pipettes for accurate measurements. |
Quantitative Data Summary
The following tables summarize the reported degradation and inhibitory concentrations of this compound in various cancer cell lines.
Table 1: BRD4 Degradation Potency (DC50) of this compound
| Cell Line | DC50 (nM) | Treatment Time (hours) |
| 22Rv1 | <1 | 24 |
| VCaP | <1 | 24 |
DC50 (Degradation Concentration 50) is the concentration of the compound at which 50% of the target protein is degraded.[3]
Table 2: Maximum BRD4 Degradation (Dmax) of this compound
| Cell Line | Dmax (%) | Treatment Time (hours) |
| MDA-MB-231 | >99 | Not Specified |
| MCF-7 | >99 | Not Specified |
Dmax (Maximum Degradation) is the maximum percentage of the target protein that is degraded.[4]
Table 3: Anti-proliferative Activity (IC50) of this compound
| Cell Line | IC50 (µM) | Treatment Time (hours) |
| VCaP | 0.016 | 96 |
| LNCaP | 0.021 | 96 |
| 22Rv1 | 0.053 | 96 |
IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits cell proliferation by 50%.[3]
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for BRD4 Degradation
This protocol is to quantify the level of BRD4 protein following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the BRD4 band intensity to the loading control.
Cycloheximide (CHX) Chase Assay
This protocol is to determine the half-life of the BRD4 protein after inhibiting new protein synthesis.
Materials:
-
Cells of interest
-
Cycloheximide (CHX) solution (e.g., 10 mg/mL in DMSO)
-
This compound
-
Complete cell culture medium
-
Western blot materials (as listed above)
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treat the cells with either vehicle or this compound for a predetermined time to induce BRD4 degradation.
-
Add cycloheximide to the culture medium at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[7]
-
Harvest the cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Prepare cell lysates and perform Western blotting for BRD4 as described in the protocol above.
-
Quantify the BRD4 protein levels at each time point and plot the percentage of remaining BRD4 over time to determine the protein half-life.
Visualizations
Caption: this compound-mediated BRD4 degradation pathway.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. portlandpress.com [portlandpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with WWL0245 to Minimize Off-Target Effects
Welcome to the technical support center for WWL0245, a potent and selective BRD4-targeting PROTAC (Proteolysis Targeting Chimera). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to ensure specific on-target effects while minimizing off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein. It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted protein degradation leads to the downregulation of BRD4-dependent genes, such as c-Myc and androgen receptor (AR) regulated genes, resulting in anti-proliferative effects in sensitive cancer cell lines.[1]
Q2: How selective is this compound for BRD4?
A2: this compound demonstrates high selectivity for the degradation of BRD4 over other members of the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD2 and BRD3. It also shows significantly less activity against Polo-like kinase 1 (PLK1).[1]
Q3: What is the "hook effect" and how does it relate to this compound?
A3: The "hook effect" is a phenomenon common to PROTACs where at very high concentrations, the degradation efficiency of the target protein decreases. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (this compound-BRD4 or this compound-E3 ligase) over the productive ternary complex (BRD4-WWL0245-E3 ligase) that is required for degradation. This can lead to a bell-shaped dose-response curve.
Q4: Are there known off-targets for this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or incomplete BRD4 degradation | 1. Suboptimal this compound concentration: The concentration may be too low to be effective or too high, leading to the "hook effect". 2. Insufficient incubation time: The kinetics of degradation may be slower in your cell line. 3. Low E3 ligase expression: The specific E3 ligase recruited by this compound may not be sufficiently expressed in your cell model. 4. Inactive compound: Improper storage or handling may have compromised the compound's activity. | 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for maximal degradation (Dmax). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration to identify the ideal incubation time. 3. Verify the expression of the relevant E3 ligase in your cells via Western blot or qPCR. 4. Use a fresh stock of this compound and ensure it is dissolved in a suitable solvent (e.g., DMSO) and stored correctly. |
| Unexpected cytotoxicity | 1. Off-target effects: At high concentrations, this compound may interact with other cellular proteins, leading to toxicity. 2. On-target toxicity: The degradation of BRD4 itself can be cytotoxic in some cell lines. 3. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Use the lowest effective concentration of this compound that achieves significant BRD4 degradation. 2. To distinguish between on-target and off-target toxicity, consider using an inactive control compound that binds to BRD4 but does not engage the E3 ligase, or rescue the phenotype by re-expressing a degradation-resistant BRD4 mutant. 3. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Cell passage number, confluency, and media composition can affect experimental outcomes. 2. Inconsistent compound handling: Variations in the preparation of this compound dilutions can lead to inconsistent results. 3. Variability in assay execution: Minor differences in incubation times or processing steps can introduce variability. | 1. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. 2. Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. 3. Standardize all experimental procedures and include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | 22Rv1 (Prostate Cancer) | Sub-nanomolar | [1] |
| VCaP (Prostate Cancer) | Sub-nanomolar | [1] | |
| DC50 (BRD2/3 Degradation) | Various | > 1 µM | |
| DC50 (PLK1 Degradation) | Various | > 1 µM | |
| IC50 (Anti-proliferative) | 22Rv1 (Prostate Cancer) | 0.053 µM | |
| LNCaP (Prostate Cancer) | 0.021 µM | ||
| VCaP (Prostate Cancer) | 0.016 µM | ||
| MV4-11 (Leukemia) | 3 nM |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps to assess the dose- and time-dependent degradation of BRD4 in prostate cancer cell lines (e.g., 22Rv1, LNCaP) following treatment with this compound.
-
Cell Seeding: Plate prostate cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO only).
-
Treatment:
-
Dose-Response: Treat the cells with the different concentrations of this compound for a fixed time (e.g., 24 hours).
-
Time-Course: Treat the cells with an optimal concentration of this compound (e.g., 100 nM) for various durations (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to BRD4 in a cellular context.
-
Cell Treatment: Treat a suspension of your cells of interest with this compound at a desired concentration (and a vehicle control) for 1 hour at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble BRD4 by Western blotting as described in Protocol 1. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Proteomic Analysis for Off-Target Identification
Global proteomics can provide an unbiased assessment of changes in protein abundance following this compound treatment.
-
Cell Treatment: Treat your cells with this compound at a concentration that gives maximal BRD4 degradation and a higher concentration (e.g., 10x Dmax) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and vehicle-treated samples to identify proteins that are significantly up- or downregulated. Downregulated proteins could be potential off-targets for degradation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: A general experimental workflow for using this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results with WWL0245 in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results encountered during cell-based assays with the BRD4-targeting PROTAC, WWL0245.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that specifically targets the BRD4 protein for degradation.[1] It is a heterobifunctional molecule composed of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[2][3] This targeted degradation of BRD4 leads to the downregulation of key oncogenes like c-Myc and Androgen Receptor (AR), resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines, particularly AR-positive prostate cancer.
Q2: What are the common causes of inconsistent results in my this compound experiments?
Inconsistent results with this compound can stem from several factors inherent to PROTAC molecules and cell-based assays. These include:
-
Suboptimal Compound Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein (BRD4) or the E3 ligase, rather than the productive ternary complex required for degradation. This leads to a decrease in degradation at higher concentrations, a phenomenon known as the "hook effect".[4][5][6]
-
Compound Solubility and Stability: Like many PROTACs, this compound has a high molecular weight and may have limited aqueous solubility.[7] Improper dissolution or degradation of the compound in cell culture media can lead to variable effective concentrations.
-
Cell Line Variability: The expression levels of BRD4 and the specific E3 ligase recruited by this compound can vary significantly between different cell lines. This can impact the efficiency of ternary complex formation and subsequent degradation.
-
Cell Permeability Issues: The large size of PROTAC molecules can sometimes hinder their ability to efficiently cross the cell membrane, leading to lower intracellular concentrations and reduced efficacy.[8]
-
Experimental Technique and Assay-Specific Issues: Variations in cell seeding density, incubation times, and inconsistencies in downstream analysis (e.g., Western blotting) can all contribute to result variability.
-
Lot-to-Lot Variability of the Compound: As with any complex synthetic molecule, there can be variations between different batches of this compound, which may affect its potency and efficacy.[9][10][11]
Troubleshooting Guides
Problem 1: No or Reduced BRD4 Degradation Observed
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for BRD4 degradation and to assess for a potential "hook effect".[4][12] It is recommended to test both short (4-8 hours) and long (12-24 hours) time points.[13] |
| Poor Compound Solubility | Ensure complete dissolution of this compound in DMSO before preparing working solutions. The stock solution should be clear. When diluting into aqueous cell culture media, vortex thoroughly and avoid precipitation. Consider using a formulation with solubility enhancers if issues persist.[14] |
| Insufficient Incubation Time | The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal BRD4 degradation in your specific cell line.[1] |
| Low E3 Ligase Expression | Verify the expression of the relevant E3 ligase in your cell model using techniques like Western blotting or qPCR. If expression is low, consider using a different cell line with higher E3 ligase levels. |
| Poor Cell Permeability | While challenging to directly measure without specialized assays, indirect evidence of poor permeability can be inferred if higher concentrations are needed to see an effect compared to published data. Consider increasing the incubation time to allow for greater compound accumulation. |
| Western Blotting Issues | Optimize your Western blot protocol. Ensure complete protein transfer, use a validated primary antibody for BRD4, and include a loading control (e.g., GAPDH, β-actin). Use fresh lysis buffer with protease and phosphatase inhibitors to prevent protein degradation.[15][16] |
Problem 2: High Variability Between Replicate Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell seeding density across all wells and plates. Variations in cell number can significantly impact the protein levels and the response to treatment. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Lot-to-Lot Variability | If you suspect lot-to-lot variability, it is advisable to test a new lot against a previously validated lot in parallel to confirm similar potency.[9][10][11] |
| Inconsistent Incubation Conditions | Maintain consistent incubation conditions (temperature, CO2 levels, humidity) for all experiments to minimize variability in cell health and growth. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of both cell suspensions and compound dilutions. |
Problem 3: Unexpected or Off-Target Effects
| Potential Cause | Recommended Solution |
| Off-Target Protein Degradation | The E3 ligase recruiter component of a PROTAC can sometimes induce the degradation of other proteins, such as zinc-finger (ZF) proteins.[17][18] To assess this, perform proteomic studies to identify other proteins that are downregulated upon this compound treatment. As a control, use an inactive version of the PROTAC where the E3 ligase binder is modified.[13] |
| Toxicity at High Concentrations | High concentrations of this compound or the DMSO vehicle may induce cytotoxicity, confounding the results of your assay. Determine the maximum tolerated concentration of both this compound and DMSO in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). |
| Activation of Other Signaling Pathways | The degradation of BRD4 can have widespread effects on gene expression and signaling pathways.[19] Be aware of potential secondary effects and use appropriate controls to dissect the direct consequences of BRD4 degradation. |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 8 or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for BRD4 and a loading control (e.g., GAPDH or β-actin). Normalize the BRD4 signal to the loading control to determine the extent of degradation.
Protocol 2: Cell Permeability Assessment using NanoBRET™ Target Engagement Assay
While a direct measure of this compound permeability is complex, the NanoBRET™ assay can be used to assess target engagement in live versus permeabilized cells to infer intracellular availability.[20][21]
-
Cell Preparation: Use a cell line stably expressing a NanoLuc®-BRD4 fusion protein.
-
Assay Setup (Live Cells):
-
Plate the cells in a white, 96-well plate.
-
Add the NanoBRET™ tracer and a range of this compound concentrations.
-
Incubate according to the manufacturer's protocol.
-
-
Assay Setup (Permeabilized Cells):
-
Follow the same procedure as for live cells, but include a cell permeabilization agent like digitonin in the assay buffer.
-
-
Signal Detection: Measure the BRET signal using a luminometer.
-
Data Analysis: Compare the IC50 values obtained from the live-cell and permeabilized-cell experiments. A significant rightward shift in the IC50 curve for live cells compared to permeabilized cells suggests poor cell permeability.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target Protein | BRD4 | [1] |
| Molecular Weight | 873.96 g/mol | - |
| DC50 (BRD4 degradation) | Sub-nanomolar (<1 nM) | [1] |
| IC50 (antiproliferative activity) | VCaP: 0.016 µM, LNCaP: 0.021 µM, 22Rv1: 0.053 µM | [1] |
| Solvent for Stock Solution | DMSO | - |
| Storage of Stock Solution | -80°C for up to 1 year | - |
Visualizations
Caption: Mechanism of action of this compound (PROTAC).
Caption: Simplified BRD4 signaling pathway.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WWL0245 & Apoptosis Induction
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with inducing apoptosis using WWL0245 in their experiments. Below are frequently asked questions and troubleshooting steps to help identify and resolve potential problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism for inducing apoptosis?
This compound is a potent and selective BRD4 PROTAC (Proteolysis Targeting Chimera). Its primary function is not to act as a direct inhibitor, but to selectively target the BRD4 (Bromodomain-containing protein 4) for degradation via the ubiquitin-proteasome system.
The degradation of BRD4 leads to several downstream effects that culminate in apoptosis:
-
Downregulation of Oncogenes: BRD4 is a key regulator of oncogenes such as c-Myc. This compound-induced degradation of BRD4 leads to a significant decrease in c-Myc protein levels.
-
Suppression of AR Signaling: In androgen receptor (AR)-positive prostate cancer, this compound suppresses the expression of AR and AR-regulated genes.
-
Cell Cycle Arrest: By downregulating these key proteins, this compound has been shown to induce cell cycle arrest at the G0/G1 phase.
-
Induction of Apoptosis: The combination of cell cycle arrest and downregulation of survival-promoting genes ultimately triggers the apoptotic cascade.
Q2: I am not seeing any apoptosis in my cell line after treatment with this compound. What are the common reasons?
Failure to observe apoptosis can stem from several factors, broadly categorized into issues with the cell line, the compound itself, or the experimental procedure.
-
Cell Line Suitability: this compound shows the most potent activity in BETi (BET inhibitor) sensitive cancer cell lines, particularly AR-positive prostate cancer lines. If your cell line is not dependent on the BRD4/c-Myc/AR axis for survival, it may be inherently resistant to this compound.
-
Compound Concentration and Treatment Duration: The concentration of this compound or the duration of the treatment may be insufficient to induce apoptosis. Apoptosis is a dynamic process, and the timing of the assay is critical.
-
Assay Sensitivity and Timing: The chosen apoptosis assay may not be optimal for the specific cell line or time point. Different assays measure different stages of apoptosis (e.g., Annexin V for early-stage, Caspase-3/7 for execution phase). Performing the assay too early or too late can miss the apoptotic window.
-
Compound Integrity: The compound may have degraded due to improper storage or handling.
-
Experimental Technique: Issues such as cell health, confluency, or errors during the staining and washing steps of an apoptosis assay can lead to inaccurate results.
Troubleshooting Guide
If you are not observing the expected apoptotic effect, follow these steps to diagnose the issue.
Step 1: Verify Core Components (Compound and Cells)
-
Confirm Cell Line Sensitivity: Check literature to confirm that your cell line is expected to be sensitive to BRD4 degradation. This compound has demonstrated high potency in cell lines like VCaP, LNCaP, and 22Rv1.
-
Assess Compound Activity: Before running a full apoptosis assay, perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. This will confirm the compound is active and help you choose an appropriate concentration for apoptosis induction (typically at or above the IC50).
-
Check Cell Health: Ensure you are using healthy, log-phase cells. Over-confluent, starved, or otherwise stressed cells can undergo spontaneous apoptosis, complicating results.
Step 2: Optimize Experimental Conditions
-
Concentration Gradient: Test a range of this compound concentrations, for instance, from 0.5x to 10x the determined IC50 value.
-
Time Course Experiment: Apoptosis is a temporal process. Perform your assay at multiple time points (e.g., 24, 48, 72, 96 hours) to identify the optimal window for detection. Degradation of BRD4 and c-Myc by this compound has been observed in a time-dependent manner.
-
Include Controls:
-
Negative Control: Untreated cells to establish a baseline.
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to rule out solvent-induced toxicity.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, cisplatin) to ensure your assay is working correctly.
-
Step 3: Evaluate and Refine Apoptosis Assay Protocol
-
Choose the Right Assay: Consider what stage of apoptosis you want to measure. For early apoptosis, Annexin V staining is standard. For the execution phase, a Caspase-3/7 activity assay is more appropriate.
-
Review Protocol Carefully: Small deviations can lead to failed experiments. Pay close attention to:
-
Reagent Concentrations: Using too much or too little staining reagent can cause high background or weak signals.
-
Washing Steps: Inadequate washing can leave residual fluorophores, while overly harsh washing can lead to the loss of apoptotic cells.
-
Buffers: For Annexin V assays, a calcium-containing binding buffer is essential for Annexin V to bind to phosphatidylserine.
-
Data Acquisition: For flow cytometry, ensure compensation is set correctly to avoid spectral overlap between fluorophores (e.g., FITC and PI).
-
Quantitative Data: this compound Potency
The following table summarizes the reported antiproliferative activity (IC50) of this compound across various cancer cell lines after a 96-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| VCaP | Prostate Cancer (AR+) | 0.016 | |
| LNCaP | Prostate Cancer (AR+) | 0.021 | |
| 22Rv1 | Prostate Cancer (AR+) | 0.053 | |
| A2780 | Ovarian Cancer | 0.0153 | |
| RS4;11 | Leukemia | 0.0247 | |
| SU-DHL-6 | Lymphoma | 0.0734 | |
| HL60 | Leukemia | 0.0961 | |
| BT549 | Breast Cancer | 0.1732 | |
| MDA-MB-468 | Breast Cancer | 0.2460 | |
| JURKAT | Leukemia | 0.5018 |
Visualizations
Signaling & Experimental Diagrams
Caption: this compound-mediated BRD4 degradation pathway leading to apoptosis.
unexpected cytotoxicity with WWL0245 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with WWL0245, a selective BRD4-PROTAC degrader.
Troubleshooting Guides
Issue 1: Higher-than-Expected Cytotoxicity in Target Cancer Cell Lines
If you are observing excessive cell death in cancer cell lines where this compound is expected to be active, consider the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | - Verify calculations for stock solution and final dilutions. - Perform a new serial dilution and a full dose-response curve to determine the IC50 value in your specific cell line. |
| Solvent Toxicity | - Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level (typically <0.1%). - Run a vehicle-only control to assess the impact of the solvent on cell viability. |
| High Sensitivity of the Cell Line | - Review the literature for published IC50 values of this compound in your cell line. - Consider that different cell lines exhibit varying sensitivity to BRD4 degradation. |
| Compound Instability or Precipitation | - Prepare fresh dilutions of this compound from a stock solution for each experiment. - Visually inspect the media for any signs of precipitation after adding the compound. |
Issue 2: Unexpected Cytotoxicity in Non-Target or Non-Cancerous Cell Lines
Observing cytotoxicity in cell lines where this compound is not expected to be active requires a systematic investigation to differentiate between off-target effects and experimental artifacts.
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity in Sensitive Cells | - Some non-cancerous cell lines may have a higher-than-expected dependence on BRD4 for survival. - Perform Western blot analysis to confirm BRD4 degradation at the cytotoxic concentrations. |
| Off-Target Effects | - this compound, like other small molecules, may have unintended targets.[1][2] - Consider performing a broad-spectrum kinome scan or other off-target profiling assays to identify potential unintended interactions.[3] |
| Metabolic Activation | - The cell line may metabolize this compound into a more toxic compound.[4] - This can be investigated using liquid chromatography-mass spectrometry (LC-MS) to analyze the metabolites in the cell culture supernatant. |
| Cell Culture Contamination | - Check for microbial contamination, particularly mycoplasma, which can affect cellular responses to treatments.[5] - Test a fresh, authenticated batch of cells.[5] |
| Poor Cell Health | - Ensure that the cells are in the logarithmic growth phase and have not been passaged too many times.[5] - Check for signs of cellular stress in the untreated control group. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively targets the BRD4 protein for degradation by the ubiquitin-proteasome system.[6] This leads to the downregulation of BRD4-dependent genes, such as c-Myc and androgen receptor (AR) regulated genes, resulting in cell cycle arrest at the G0/G1 phase and apoptosis in sensitive cancer cell lines.[7]
Q2: Is cytotoxicity an expected outcome with this compound treatment?
A2: Yes, cytotoxicity is the expected outcome in BET inhibitor-sensitive cancer cell lines, particularly those that are dependent on BRD4 for their proliferation and survival, such as androgen receptor-positive (AR+) prostate cancer cells.[6] However, significant cytotoxicity in non-cancerous cell lines or cell lines not known to be sensitive to BET inhibition would be considered unexpected.
Q3: What are the initial steps to confirm that the observed cytotoxicity is due to this compound?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest. It is crucial to include the following controls:
-
Vehicle-only control: To ensure the solvent (e.g., DMSO) is not causing toxicity.
-
Untreated control: As a baseline for normal cell viability.
-
Positive control: A compound known to induce cytotoxicity in your cell line.
Q4: How can I be sure that the observed effect is due to BRD4 degradation?
A4: To confirm that the cytotoxicity is a result of the on-target activity of this compound, you should perform a Western blot analysis to measure the levels of BRD4 protein in cells treated with a range of this compound concentrations. A dose-dependent decrease in BRD4 protein levels that correlates with the observed cytotoxicity would strongly suggest an on-target effect.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability. Optimal cell seeding density and incubation times should be determined empirically for each cell line.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: Expected signaling pathway of this compound.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. broadpharm.com [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The human cell line - non-cancerous - The Human Protein Atlas [proteinatlas.org]
Technical Support Center: Understanding Variability in WWL0245 DC50 Values
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the variability of DC50 values observed in experiments with WWL0245, a potent and selective BRD4 PROTAC (Proteolysis Targeting Chimera). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a PROTAC designed to selectively induce the degradation of the BRD4 protein.[1] It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[2][3] This targeted degradation of BRD4 leads to potent antiproliferative effects, particularly in cancer cells that are sensitive to BET inhibitors, such as androgen receptor (AR)-positive prostate cancer.[1][4]
Q2: I am observing significant variability in the DC50 value of this compound between my experiments. What are the potential causes?
Variability in DC50 values for PROTACs like this compound is a common issue and can be attributed to several factors:
-
Cell Line Differences: The genetic and proteomic landscape of each cell line plays a crucial role. This includes the endogenous expression levels of the target protein (BRD4) and the specific E3 ligase recruited by this compound.[5] Differences in the expression of components of the ubiquitin-proteasome system can also impact degradation efficiency.[5]
-
Treatment Duration: The kinetics of PROTAC-mediated degradation are time-dependent. A short treatment duration may not be sufficient to achieve maximal degradation, leading to a higher apparent DC50. It is recommended to perform a time-course experiment to determine the optimal treatment duration for achieving Dmax (maximum degradation).[6][7]
-
Assay Methodology: The method used to quantify protein degradation can influence the measured DC50 value. Common methods include Western blotting, ELISA, and reporter-based assays (e.g., HiBiT/NanoLuc).[8][9] Each method has its own dynamic range, sensitivity, and potential for experimental error.
-
Cellular Health and Confluency: The physiological state of the cells can impact their response to this compound. Cells that are stressed, overly confluent, or have been in culture for many passages may exhibit altered protein expression and degradation kinetics.
-
Compound Stability and Handling: Like any small molecule, the stability and proper handling of this compound are critical. Ensure the compound is stored correctly and that dilutions are prepared fresh for each experiment.
Q3: How does the DC50 of this compound for BRD4 degradation relate to its IC50 for cell proliferation?
The DC50 value represents the concentration of this compound required to degrade 50% of the target protein (BRD4). The IC50 value, on the other hand, is the concentration required to inhibit a biological process (like cell proliferation) by 50%. While these two values are related, they are not interchangeable. The antiproliferative effect of this compound is a downstream consequence of BRD4 degradation.[1] The relationship between DC50 and IC50 can be influenced by the cell's dependence on BRD4 for survival and proliferation, as well as the rate of BRD4 degradation and the subsequent downstream effects on gene transcription.[1]
Troubleshooting Guide
If you are encountering inconsistent DC50 values for this compound, consider the following troubleshooting steps:
| Issue | Recommended Action |
| High variability between replicates | - Ensure consistent cell seeding density and confluency at the time of treatment.- Verify the accuracy of serial dilutions of this compound.- Use a consistent and validated protein quantification method. |
| DC50 value is higher than expected | - Increase the treatment duration. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the time point of maximal degradation.[6][7]- Confirm the expression of BRD4 and the relevant E3 ligase in your cell line.- Assess cell permeability of this compound in your specific cell model.[2] |
| Inconsistent results across different cell lines | - Characterize the expression levels of BRD4 and the recruited E3 ligase in each cell line.[5]- Be aware that AR-positive prostate cancer cell lines may show higher sensitivity to this compound.[1][10] |
| Discrepancy between DC50 and IC50 values | - This is expected. Analyze both degradation and functional outcomes to fully characterize the activity of this compound.- Consider the time lag between BRD4 degradation and the resulting phenotypic effect. |
Data Presentation: this compound DC50 and IC50 Values
The following table summarizes reported DC50 and IC50 values for this compound in various cancer cell lines. Note that experimental conditions can vary between studies.
| Compound | Parameter | Cell Line | Value | Notes |
| This compound | DC50 (BRD4) | 22Rv1, VCaP | Sub-nanomolar | AR-positive prostate cancer cells.[1] |
| This compound | IC50 | VCaP | 0.016 µM | AR-positive prostate cancer cells.[1] |
| This compound | IC50 | LNCaP | 0.021 µM | AR-positive prostate cancer cells.[1] |
| This compound | IC50 | 22Rv1 | 0.053 µM | AR-positive prostate cancer cells.[1] |
| This compound | IC50 | DU145 | >10 µM | AR-negative prostate cancer cells, showing significantly lower sensitivity.[1] |
Experimental Protocols
Protocol for Determining this compound DC50 using Western Blot
-
Cell Seeding: Plate cells in a 6-well or 12-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A common concentration range to test is 0.1 nM to 1000 nM. Include a vehicle control (e.g., DMSO). Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubation: Incubate the cells for a predetermined optimal time (e.g., 24 hours). This should be determined from a preliminary time-course experiment.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control using image analysis software.
-
Normalize the BRD4 signal to the loading control signal for each sample.
-
Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining BRD4 against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as a BRD4 PROTAC.
Caption: Troubleshooting flowchart for variable this compound DC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. lifesensors.com [lifesensors.com]
- 4. promega.com [promega.com]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A promoting role of androgen receptor in androgen-sensitive and -insensitive prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BRD4 Degradation after WWL0245 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using WWL0245 to induce BRD4 degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Bromodomain-containing protein 4 (BRD4) for degradation.[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted degradation mechanism makes this compound a valuable tool for studying the biological functions of BRD4 and a potential therapeutic agent in diseases where BRD4 is implicated, such as AR-positive prostate cancer.[2]
Q2: What is the typical effective concentration and treatment time for this compound?
The optimal concentration and treatment time for this compound can vary depending on the cell line and experimental conditions. However, published studies have shown that this compound can efficiently induce BRD4 degradation at sub-nanomolar concentrations.[1][2] A common starting point for treatment is in the range of 10 nM to 1 µM for 4 to 24 hours.[3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: Is this compound selective for BRD4?
This compound has been shown to be highly selective for BRD4 over other BET family members like BRD2 and BRD3, especially at lower concentrations.[1] It also shows significantly less activity against other proteins like PLK1.[1] However, as with any small molecule, off-target effects can occur, particularly at higher concentrations. It is advisable to check for potential off-target effects in your experimental system.
Q4: What is the "hook effect" and how can I avoid it with this compound?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations of the compound.[4][5][6][7][8] This is thought to occur due to the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) that are unable to form the productive ternary complex (BRD4-PROTAC-E3 ligase) required for degradation. To avoid the hook effect, it is crucial to perform a careful dose-response experiment to identify the optimal concentration range for BRD4 degradation. Starting with a broad range of concentrations (e.g., 1 nM to 10 µM) can help identify the "sweet spot" for maximal degradation.
Troubleshooting Guide
This guide addresses common issues encountered when detecting BRD4 degradation after this compound treatment.
| Issue | Possible Cause | Recommended Solution |
| No or weak BRD4 degradation observed by Western Blot | Suboptimal this compound concentration or treatment time. | Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to determine the optimal conditions for your cell line. |
| Poor antibody quality. | Use a validated, high-affinity antibody specific for BRD4. Test multiple antibodies if necessary. | |
| Low protein loading. | Ensure you are loading a sufficient amount of total protein (typically 20-30 µg) on your gel. | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining of the membrane. Optimize transfer conditions (time, voltage) based on the molecular weight of BRD4. | |
| Cell line is resistant to this compound-mediated degradation. | Some cell lines may have lower levels of the required E3 ligase or other factors necessary for PROTAC activity. Consider using a different cell line known to be sensitive to this compound. | |
| Inconsistent BRD4 degradation between experiments | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. |
| Inconsistent this compound preparation. | Prepare fresh stock solutions of this compound and ensure proper storage to maintain its stability. | |
| Variability in Western Blotting procedure. | Standardize all steps of the Western Blotting protocol, including lysis buffer composition, incubation times, and washing steps. | |
| High background on Western Blot | Inadequate blocking. | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background. | |
| Insufficient washing. | Increase the number and duration of wash steps after antibody incubations. | |
| Multiple bands or unexpected band sizes for BRD4 | Protein degradation during sample preparation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
| Antibody is not specific. | Use a different, validated BRD4 antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody. | |
| Post-translational modifications of BRD4. | BRD4 can be post-translationally modified, which may alter its apparent molecular weight. Consult the literature for known modifications in your cell type. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| DC50 (BRD4 Degradation) | <1 nM | 22Rv1, VCaP | [1] |
| Dmax (BRD4 Degradation) | >99% | AR-positive prostate cancer cell lines | [2] |
| IC50 (Antiproliferative Activity) | 0.016 µM | VCaP | [1] |
| 0.021 µM | LNCaP | [1] | |
| 0.053 µM | 22Rv1 | [1] |
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol outlines the steps to detect BRD4 protein levels by Western blotting after this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or 5% BSA in TBST)
-
Primary antibody against BRD4
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BRD4 (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Loading Control: Strip the membrane (optional) and re-probe with a loading control antibody to ensure equal protein loading.
Immunoprecipitation (IP) of Ubiquitinated BRD4
This protocol is for enriching ubiquitinated BRD4 to confirm this compound-induced ubiquitination.
Materials:
-
This compound-treated and control cell lysates (prepared as above, with the addition of a deubiquitinase inhibitor like PR-619)
-
Primary antibody against BRD4
-
Protein A/G magnetic beads
-
IP lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibody against Ubiquitin
Procedure:
-
Pre-clearing the Lysate (Optional): Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Add the BRD4 primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complex: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil at 95-100°C for 5-10 minutes to release the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect ubiquitinated BRD4.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability after this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound-induced BRD4 degradation.
Caption: Experimental workflow for analyzing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. Hook effect although rare, still exists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. False Negative Urine Pregnancy Test: Hook Effect Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. False Negative Urine Pregnancy Test: Hook Effect Revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double trouble: Unmasking two hook effects on Siemens Atellica® - Total PSA and total hCG assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing WWL0245 Delivery in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo delivery of WWL0245.
Important Note on Mechanism of Action: Initial research indicates that this compound is a potent and selective BRD4 (Bromodomain-containing protein 4) PROTAC (Proteolysis Targeting Chimera) degrader, primarily investigated for its anti-proliferative effects in cancer models.[1][2][3][4][5] It is not a direct inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. However, this guide will provide comprehensive strategies for optimizing the in vivo delivery of this compound, which can be broadly applied to other PROTAC molecules, and will also address the user's interest in the STING pathway for broader immunological context.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a proteolysis targeting chimera (PROTAC). It functions by inducing the ubiquitin-proteasomal degradation of BRD4.[1][3][4][5] It has demonstrated potent anti-proliferative effects in cancer cell lines, particularly in androgen receptor-positive (AR-positive) prostate cancer.[2][5]
2. What are the main challenges in delivering PROTACs like this compound in vivo?
PROTAC molecules, due to their larger size and complex structure compared to traditional small molecules, often face challenges with:
-
Solubility and Stability: Poor aqueous solubility can hinder formulation and bioavailability.[6]
-
Permeability: Low cell membrane permeability can limit target engagement.[6]
-
Pharmacokinetics: Rapid clearance and metabolism can lead to insufficient exposure at the target site.[6]
-
Off-target effects: Unintended interactions with other proteins can lead to toxicity.[7][8][9][10][11]
3. What are the recommended starting points for formulating this compound for in vivo studies?
While specific formulation details for this compound are not extensively published, common strategies for improving the solubility and delivery of PROTACs include:
-
Co-solvent systems: Using mixtures of solvents like DMSO, PEG, and Tween 80.
-
Liposomal formulations: Encapsulating the compound in lipid nanoparticles (LNPs) can improve stability and delivery.[12]
-
Amorphous solid dispersions: Techniques like spray drying or hot-melt extrusion can enhance solubility.[6]
4. What administration routes are suitable for in vivo studies with compounds like this compound?
The choice of administration route depends on the experimental model and the desired pharmacokinetic profile. Common routes for preclinical studies in mice include:
-
Intraperitoneal (IP) injection: Often used for initial efficacy studies.
-
Intravenous (IV) injection: Provides direct systemic exposure.
-
Oral gavage (PO): Assesses oral bioavailability, a key factor for clinical translation.
-
Subcutaneous (SC) injection: Can provide a slower, more sustained release.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Bioavailability/Efficacy | - Inadequate formulation leading to poor solubility.- Rapid metabolism or clearance.- Incorrect dosing or administration route. | - Optimize the formulation using co-solvents, cyclodextrins, or lipid-based carriers.- Conduct pharmacokinetic studies to determine the optimal dosing regimen.- Evaluate different administration routes (e.g., IV vs. IP vs. PO). |
| High Variability in Results | - Inconsistent formulation preparation.- Animal-to-animal variation in metabolism.- Improper administration technique. | - Standardize the formulation and administration protocol.- Increase the number of animals per group to improve statistical power.- Ensure all personnel are properly trained in the administration technique. |
| Observed Toxicity/Adverse Effects | - Off-target effects of the compound.- Vehicle-related toxicity.- Dose is too high. | - Perform a dose-response study to identify the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess vehicle toxicity.- Consider using a more targeted delivery system to reduce systemic exposure. |
| Difficulty in Detecting Target Degradation | - Insufficient drug exposure at the target tissue.- Timing of tissue collection is not optimal.- Technical issues with the detection assay (e.g., Western blot). | - Measure compound concentration in the target tissue.- Perform a time-course experiment to determine the optimal time point for observing maximum degradation.- Optimize the protein extraction and Western blot protocols. |
Experimental Protocols
General Protocol for In Vivo Administration of a PROTAC in Mice
-
Formulation Preparation:
-
Based on preliminary solubility tests, prepare the PROTAC formulation. A common starting point is a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Ensure the final formulation is a clear solution. If precipitation occurs, sonicate or gently warm the solution. Prepare fresh on the day of dosing.
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions for at least one week.
-
Administer the formulation via the chosen route (e.g., intraperitoneal injection). The volume will depend on the mouse's weight and the specific guidelines of your institution's animal care and use committee.[13][14][15][16][17]
-
-
Sample Collection:
-
At the designated time points, euthanize the animals according to approved protocols.
-
Collect blood and tissues of interest (e.g., tumor, liver, spleen) for pharmacokinetic and pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis (Target Degradation):
-
Homogenize the collected tissues and extract proteins.
-
Perform Western blotting to quantify the levels of the target protein (e.g., BRD4) and a housekeeping protein (e.g., GAPDH or β-actin) for normalization.
-
Data Presentation
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
| Route | Maximum Volume | Needle Gauge |
| Intravenous (IV) | 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | 2-3 mL | 25-27 G |
| Subcutaneous (SC) | 1-2 mL | 25-27 G |
| Oral Gavage (PO) | 0.5 mL | 20-22 G (gavage needle) |
| Data adapted from institutional animal care and use committee guidelines.[13][15] |
Table 2: Example of a Dosing Regimen for an In Vivo Efficacy Study
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | IP | Daily for 21 days |
| 2 | This compound | X mg/kg | IP | Daily for 21 days |
| 3 | This compound | Y mg/kg | IP | Daily for 21 days |
| 4 | Positive Control | Z mg/kg | IP | Daily for 21 days |
Visualizations
STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA.[18][19][20][21][22]
Caption: The cGAS-STING signaling pathway leading to Type I Interferon production.
Experimental Workflow for In Vivo Delivery
A typical workflow for assessing the in vivo efficacy of a compound like this compound.
Caption: A generalized experimental workflow for in vivo studies.
Troubleshooting Logic Diagram
A logical flow to troubleshoot common issues encountered during in vivo experiments.
Caption: A troubleshooting decision tree for in vivo experiments.
References
- 1. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Off-target effects of the NADPH oxidase inhibitor mitoapocynin-encapsulated nanoparticles and free-drug oral treatment in a rat DFP model of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 9. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unravelling "off-target" effects of redox-active polymers and polymer multilayered capsules in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- 12. In Vivo Delivery Processes and Development Strategies of Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cea.unizar.es [cea.unizar.es]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Validating WWL0245-Induced BRD4 Degradation: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WWL0245, a potent and selective Bromodomain-containing protein 4 (BRD4) degrader, with other alternative BRD4-targeting Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data, detailed Western blot protocols, and visual diagrams to facilitate a comprehensive understanding of the validation process for this compound-induced BRD4 degradation.
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. One end of the PROTAC binds to the target protein (in this case, BRD4), while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Below is a diagram illustrating the general mechanism of PROTAC-induced protein degradation.
Caption: General mechanism of PROTAC-induced protein degradation.
Comparative Performance of BRD4 Degraders
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The table below summarizes the reported performance of this compound and other notable BRD4 degraders.
| Compound | E3 Ligase Ligand | Target Ligand Class | DC50 (BRD4) | Dmax (BRD4) | Cell Line(s) | Reference(s) |
| This compound | Undisclosed | Dual BET/PLK1 inhibitor | <1 nM | >99% | 22Rv1, VCaP | [1] |
| dBET6 | Thalidomide (CRBN) | JQ1 derivative | ~2.33 nM | >90% | HepG2 | [2] |
| MZ1 | VHL-1 (VHL) | JQ1 derivative | ~25 nM | >90% | HeLa | [3] |
| ARV-771 | VHL-1 (VHL) | BET inhibitor | <1 nM | >95% | 22Rv1, VCaP | [4] |
| QCA570 | Thalidomide (CRBN) | BET inhibitor | ~1 nM | >90% | Bladder cancer cell lines | [5][6] |
Experimental Protocol: Western Blot for BRD4 Degradation
Western blotting is a cornerstone technique for validating PROTAC-mediated protein degradation. It allows for the direct visualization and quantification of the target protein levels following treatment with the degrader.
General Workflow
The following diagram outlines the typical workflow for a Western blot experiment to validate BRD4 degradation.
Caption: A typical workflow for validating BRD4 degradation by Western blot.
Detailed Methodologies
Below are detailed protocols for Western blot analysis of BRD4 degradation induced by this compound and comparative compounds.
This compound Protocol
-
Cell Lines: 22Rv1, VCaP (AR-positive prostate cancer cell lines)
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 24 hours. A DMSO-treated group should be used as a vehicle control.
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against BRD4 (e.g., 1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Control Experiment: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before adding this compound.
Comparative Protocols (General)
The protocols for other BRD4 degraders such as dBET6, MZ1, ARV-771, and QCA570 follow a similar principle. Key variations may include:
-
Cell Lines: The choice of cell line can influence the observed DC50 and Dmax values. It is crucial to use the same cell line for a direct comparison.
-
Treatment Duration: Incubation times can vary from as short as 2 hours to 24 hours or longer, depending on the kinetics of the specific PROTAC.
-
Antibody Concentrations: Optimal antibody dilutions may need to be determined empirically for each specific antibody and cell line.
For dBET6: Treatment of HepG2 cells for 8 hours has been reported.[2] For MZ1: Treatment of HeLa or LS174t cells for 24 hours is a common protocol.[7][8] For ARV-771: Incubation of castration-resistant prostate cancer cell lines for 16 hours has been described.[4] For QCA570: Treatment of bladder cancer cell lines for 9 hours has been used to determine dose-dependent degradation.[6][9]
Conclusion
Western blot analysis is an indispensable tool for the validation and characterization of PROTAC-mediated protein degradation. This compound demonstrates highly potent and efficient degradation of BRD4, with a sub-nanomolar DC50 and near-complete protein removal. When comparing this compound to other BRD4 degraders, it is essential to consider the specific experimental conditions, including the cell line, treatment duration, and the specific E3 ligase recruited. The provided protocols and comparative data serve as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 6. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
confirming the selectivity of WWL0245 for BRD4 over BRD2/3
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of WWL0245
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers.[1][2][3] This guide provides a comprehensive comparison of this compound's selectivity for BRD4 over its closely related family members, BRD2 and BRD3, supported by experimental data and detailed methodologies.
Unparalleled Selectivity for BRD4 Degradation
This compound demonstrates exceptional selectivity in inducing the degradation of BRD4 while sparing BRD2 and BRD3. This high degree of selectivity is crucial for minimizing off-target effects and potential toxicities in therapeutic applications. The quantitative measure of a PROTAC's efficacy is its half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein.
Table 1: Comparative Degradation Potency (DC50) of this compound
| Target Protein | DC50 |
| BRD4 | < 1 nM |
| BRD2 | > 1 µM |
| BRD3 | > 1 µM |
As the data indicates, this compound is orders of magnitude more potent in degrading BRD4 compared to BRD2 and BRD3, highlighting its remarkable isoform specificity.[2]
Experimental Protocol: Determination of Protein Degradation by Western Blotting
The selectivity of this compound is experimentally validated by quantifying the levels of BRD4, BRD2, and BRD3 proteins in cancer cell lines following treatment with the compound. The most common method for this analysis is Western Blotting.
Methodology
-
Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, or 22Rv1) are cultured in appropriate media.
-
Cells are seeded in 6-well or 12-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (typically 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total cellular proteins.
-
The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading in subsequent steps.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (typically 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the bands corresponding to BRD4, BRD2, and BRD3 is quantified using densitometry software and normalized to the loading control.
-
The DC50 values are calculated by plotting the percentage of protein degradation against the log concentration of this compound and fitting the data to a dose-response curve.
-
References
A Head-to-Head on BET-Targeting Compounds: A Comparative Guide to the Efficacy of WWL0245 and JQ1
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the BET inhibitor JQ1 and the BRD4-targeting PROTAC WWL0245, focusing on their mechanisms of action and anti-cancer efficacy supported by experimental data.
In the landscape of epigenetic cancer therapies, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy. JQ1, a small molecule inhibitor of BET proteins, has been a cornerstone tool for studying the therapeutic potential of BET inhibition. More recently, the development of Proteolysis Targeting Chimeras (PROTACs) has offered a novel approach to eliminate target proteins entirely. This guide delves into a comparative analysis of JQ1 and this compound, a potent and selective BRD4-degrading PROTAC, providing insights into their distinct mechanisms and reported efficacies.
Mechanism of Action: Inhibition vs. Degradation
JQ1 functions as a competitive inhibitor, binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT) and displacing them from acetylated histones on the chromatin. This prevents the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes such as MYC.
This compound, on the other hand, is a heterobifunctional molecule. One end binds to the BRD4 protein, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted degradation of BRD4 leads to a more profound and sustained suppression of downstream signaling pathways compared to inhibition alone.
Comparative Efficacy Data
While direct head-to-head studies comparing this compound and JQ1 across a broad panel of cell lines are limited in the public domain, data from independent studies highlight their respective potencies. It is crucial to note that the half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values are highly dependent on the specific cell line and experimental conditions.
| Compound | Metric | Cell Line | Value | Reference |
| This compound | IC50 | MV4-11 (AML) | 3 nM | [1] |
| DC50 | AR-positive prostate cancer cells | Sub-nanomolar | [2] | |
| Dmax | AR-positive prostate cancer cells | >99% | [2] | |
| JQ1 | IC50 | A2780 (Ovarian) | 0.41 µM | [3] |
| IC50 | TOV112D (Ovarian) | 0.75 µM | [3] | |
| IC50 | HEC151 (Endometrial) | 0.28 µM | [3] | |
| IC50 | LNCaP (Prostate) | ~200 nM | [4] | |
| IC50 | C4-2 (Prostate) | ~200 nM | [4] | |
| IC50 | 22Rv1 (Prostate) | ~200 nM | [4] |
Key Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of a compound on the metabolic activity and proliferation of cells, providing IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound, JQ1) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
BRD4 Degradation Assay (Western Blot)
This protocol is essential for quantifying the degradation of BRD4 induced by PROTACs like this compound to determine DC50 and Dmax values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis on the bands to quantify the amount of BRD4 relative to the loading control.
-
Plot the percentage of remaining BRD4 against the compound concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic anti-proliferative activity of JQ1 and GSK2801 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BRD4 Degraders: WWL0245 versus dBET1
For researchers and drug development professionals, the targeted degradation of proteins has emerged as a powerful therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach, and among the key targets is the bromodomain and extra-terminal domain (BET) protein BRD4, a critical regulator of oncogene expression. This guide provides an objective comparison of two prominent BRD4-targeting PROTACs, WWL0245 and dBET1, focusing on their degradation efficiency, selectivity, and cellular effects, supported by experimental data.
Executive Summary
This compound and dBET1 are both effective BRD4 degraders, but they exhibit distinct profiles in terms of potency and selectivity. This compound has demonstrated exceptional potency with a sub-nanomolar half-maximal degradation concentration (DC50) and is highly selective for BRD4 over other BET family members.[1][2] In contrast, dBET1 is a pan-BET degrader, targeting BRD2, BRD3, and BRD4, and generally exhibits a lower potency for BRD4 degradation compared to this compound.[3][4][5] The choice between these two molecules will largely depend on the specific research or therapeutic goal: highly selective and potent BRD4 degradation (this compound) versus broader BET family protein degradation (dBET1).
Quantitative Comparison of Degradation Efficiency
The following table summarizes the key quantitative data for this compound and dBET1, highlighting their differences in BRD4 degradation efficiency and cellular potency.
| Parameter | This compound | dBET1 | Cell Lines |
| BRD4 DC50 | < 1 nM[1] | Not explicitly reported as DC50, but another PROTAC (ARV-771) with a DC50 < 5 nM was ~500-fold more potent than dBET1 in 22Rv1 cells.[6] | AR-positive prostate cancer (VCaP, 22Rv1, LNCaP)[1] |
| Dmax (Maximum Degradation) | > 99%[2][7] | Efficient dose-dependent degradation of BET proteins.[8] | AR-positive prostate cancer[2][7] |
| Anti-proliferative IC50 | 0.016 µM (VCaP), 0.021 µM (LNCaP), 0.053 µM (22Rv1)[1] | 0.1483 µM (Kasumi), 0.2748 µM (MV4-11), 0.3357 µM (NB4), 0.3551 µM (THP-1)[8] | Prostate cancer and Acute Myeloid Leukemia (AML) cell lines |
| Selectivity | Selective for BRD4 over BRD2/3[1] | Pan-BET degrader (BRD2, BRD3, BRD4)[3][4][5] | Various |
Mechanism of Action: PROTAC-mediated Degradation
Both this compound and dBET1 function as PROTACs, which are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. The general mechanism is depicted in the following diagram.
Caption: General workflow of PROTAC-mediated degradation of BRD4.
Signaling Pathway Affected by BRD4 Degradation
BRD4 is a key transcriptional co-activator that plays a crucial role in the expression of various oncogenes, most notably c-MYC. By inducing the degradation of BRD4, both this compound and dBET1 lead to the downregulation of c-MYC, which in turn affects cell proliferation, cell cycle progression, and apoptosis.
Caption: Simplified signaling pathway affected by BRD4 degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BRD4 Degradation Assay (Western Blot)
This protocol is a standard method to quantify the reduction of BRD4 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed cells (e.g., VCaP, 22Rv1 for prostate cancer; MV4-11, Kasumi for AML) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or dBET1 for the desired time period (e.g., 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) by plotting the degradation percentage against the logarithm of the degrader concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or dBET1. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator.
-
-
Addition of Reagent:
-
For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
For an XTT assay, add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (concentration at which 50% of cell growth is inhibited) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
In the landscape of BRD4-targeting PROTACs, both this compound and dBET1 offer valuable tools for researchers. This compound stands out for its high potency and selectivity for BRD4, making it an ideal candidate for studies focused specifically on the consequences of BRD4 degradation.[1][2] dBET1, as a pan-BET degrader, provides a means to investigate the effects of degrading the broader BET family of proteins.[3][4][5] The choice between these two compounds should be guided by the specific biological question and the desired selectivity profile. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective degradation of BET proteins with dBET1, a proteolysis-targeting chimera, potently reduces pro-inflammatory responses in lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
A Comparative Guide to WWL0245: Unveiling its Impact on c-Myc and Androgen Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of WWL0245, a potent and selective BRD4-targeted Proteolysis Targeting Chimera (PROTAC), and its effects on the critical oncogenic signaling pathways of c-Myc and the Androgen Receptor (AR). Through a detailed comparison with established inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for evaluating this compound as a potential therapeutic agent in AR-positive prostate cancer and other relevant malignancies.
Executive Summary
This compound is a highly effective BRD4 degrader that demonstrates significant antiproliferative activity in cancer cells dependent on c-Myc and AR signaling. By inducing the ubiquitination and subsequent proteasomal degradation of BRD4, this compound effectively downregulates the protein levels of both c-Myc and AR.[1][2] This dual action on two key drivers of prostate cancer progression makes this compound a compelling candidate for further investigation. This guide presents a comparative analysis of this compound against other known inhibitors of the c-Myc and AR pathways, highlighting its potency and selectivity.
Performance and Efficacy: A Quantitative Comparison
The efficacy of this compound is best understood through a direct comparison of its performance metrics—such as IC50 (half-maximal inhibitory concentration), DC50 (half-maximal degradation concentration), and Dmax (maximum degradation)—with those of other well-characterized inhibitors.
Antiproliferative Activity (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell proliferation. The following table compares the IC50 values of this compound with other inhibitors in various prostate cancer cell lines.
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | BRD4 (Degrader) | LNCaP | 21 |
| This compound | BRD4 (Degrader) | VCaP | 16 |
| This compound | BRD4 (Degrader) | 22Rv1 | 53 |
| JQ1 | BRD4 (Inhibitor) | LNCaP | ~200[3] |
| JQ1 | BRD4 (Inhibitor) | 22Rv1 | ~200[3] |
| 10058-F4 | c-Myc (Inhibitor) | Leukemia Cell Lines | Varies (µM range)[4] |
| Enzalutamide | AR (Inhibitor) | LNCaP | 21.4 (competitive inhibition)[5] |
| Apalutamide | AR (Inhibitor) | LNCaP/AR | 16 (cell-free assay)[6] |
Protein Degradation (DC50 & Dmax)
As a PROTAC, the key mechanism of this compound is protein degradation. The DC50 and Dmax values quantify the potency and efficacy of this degradation.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | BRD4 | AR-positive prostate cancer | Sub-nanomolar [1][2] | >99 [1][2] |
| ARV-771 | BET Proteins | CRPC cell lines | <5 | Not specified |
| dBET1 | BET Proteins | Burkitt's lymphoma cells | <1 | Not specified |
Mechanism of Action: Targeting the c-Myc and AR Signaling Axis
This compound's therapeutic potential stems from its ability to disrupt the c-Myc and AR signaling pathways through the degradation of BRD4, a key epigenetic reader.
Caption: Mechanism of this compound in c-Myc and AR signaling.
The c-Myc Signaling Pathway
The c-Myc proto-oncogene is a master regulator of cell proliferation, growth, and apoptosis. Its overexpression is a hallmark of many cancers, including prostate cancer. BRD4 plays a crucial role in the transcriptional activation of the MYC gene.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Analysis of the BRD4 Degrader WWL0245 and its Parent Compound, the Dual BET/PLK1 Inhibitor WNY0824
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel BRD4-targeting PROTAC (Proteolysis Targeting Chimera) WWL0245 and its parent compound, WNY0824, a dual inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins and Polo-like Kinase 1 (PLK1). This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a detailed examination of their mechanisms of action, biochemical and cellular activities, and the signaling pathways they modulate, supported by available experimental data.
Introduction
WNY0824 is a small molecule inhibitor designed to simultaneously target two key oncogenic drivers: BRD4, a member of the BET family of epigenetic readers, and PLK1, a critical regulator of mitosis.[1][2] By inhibiting both targets, WNY0824 demonstrates potent anti-proliferative effects in cancer cells, particularly in castration-resistant prostate cancer (CRPC).[2]
Building upon the framework of WNY0824, this compound was developed as a heterobifunctional PROTAC.[3] this compound leverages the BRD4-binding motif of its parent compound and incorporates a ligand for an E3 ubiquitin ligase. This design redirects the cellular ubiquitin-proteasome system to selectively induce the degradation of BRD4, offering a distinct mechanism of action from simple inhibition.[3] This guide will dissect the key differences and potential advantages of these two related but functionally distinct anti-cancer agents.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and WNY0824. It is important to note that the data has been compiled from different studies and direct, head-to-head comparisons in the same experimental settings are limited.
Table 1: Biochemical Inhibitory Activity of WNY0824
| Target | IC50 (nM) |
| PLK1 | 22 |
| BRD2 | 402.5 |
| BRD3 | 150.7 |
| BRD4 | 109.3 |
| BRDT | 311.9 |
Data sourced from a radiometric ATP-competitive kinase assay and biochemical assays.[4]
Table 2: Cellular Antiproliferative Activity (IC50) and BRD4 Degradation (DC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | DC50 (BRD4) |
| This compound | VCaP | Prostate Cancer | 0.016 | Sub-nanomolar |
| LNCaP | Prostate Cancer | 0.021 | Not Reported | |
| 22Rv1 | Prostate Cancer | 0.053 | Sub-nanomolar | |
| WNY0824 | LNCaP | Prostate Cancer | Not explicitly stated in a comparable format in the provided search results. | Not Applicable |
| 22RV1 | Prostate Cancer | Not explicitly stated in a comparable format in the provided search results. | Not Applicable | |
| VCaP | Prostate Cancer | Not explicitly stated in a comparable format in the provided search results. | Not Applicable | |
| PC3 | Prostate Cancer | Not explicitly stated in a comparable format in the provided search results. | Not Applicable | |
| DU145 | Prostate Cancer | Not explicitly stated in a comparable format in the provided search results. | Not Applicable |
This compound IC50 and DC50 data sourced from MedchemExpress product information.[3] WNY0824 antiproliferative activity was observed in these cell lines, but specific IC50 values for direct comparison were not available in the searched literature.[4]
Mechanism of Action and Signaling Pathways
WNY0824 functions as a dual inhibitor, competitively binding to the ATP-binding pocket of PLK1 and the acetyl-lysine binding pocket of BET bromodomains.[4] This dual action leads to cell cycle arrest and apoptosis.
This compound, as a PROTAC, induces the degradation of BRD4.[3] By physically linking BRD4 to an E3 ligase, it triggers the ubiquitination and subsequent proteasomal degradation of the BRD4 protein. This targeted degradation leads to a sustained suppression of BRD4-dependent downstream signaling.
Both compounds ultimately impact the Androgen Receptor (AR) and c-Myc signaling pathways, which are critical for the growth and survival of prostate cancer cells.[2][3]
References
- 1. Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Dual BET and PLK1 Inhibitor WNY0824 Exerts Potent Antitumor Effects in CRPC by Inhibiting Transcription Factor Function and Inducing Mitotic Abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Confirming On-Target Engagement of WWL0245 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the on-target engagement of WWL0245, a potent and selective BRD4-targeting PROTAC (Proteolysis Targeting Chimera). We will explore experimental data for this compound and compare its performance with other alternative BRD4 degraders, supported by detailed experimental protocols and visualizations to facilitate a clear understanding of the underlying principles and techniques.
Introduction to this compound
This compound is a high-affinity PROTAC designed to specifically induce the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers.[1] It functions by hijacking the ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of BRD4. This targeted protein degradation offers a powerful therapeutic strategy compared to simple inhibition. This compound has demonstrated excellent selective cytotoxicity in cancer cell lines sensitive to BET inhibitors, including androgen receptor (AR)-positive prostate cancer cells.[1]
Core Principle of On-Target Engagement for PROTACs
Confirming the on-target engagement of a PROTAC like this compound involves a multi-faceted approach to verify that the molecule specifically binds to its intended target (BRD4) and mediates its degradation through the intended biological pathway. This is crucial to ensure the observed cellular phenotype is a direct result of the intended mechanism of action and not due to off-target effects.
Caption: Signaling pathway of this compound-mediated BRD4 degradation.
Comparison of Methods for Confirming On-Target Engagement
Several orthogonal methods are employed to build a strong case for the on-target activity of this compound. Below is a comparison of key techniques:
| Assay | Principle | Information Provided | Advantages | Limitations |
| Western Blot | Immunodetection of BRD4 protein levels in cell lysates after treatment. | Direct measure of target protein degradation (DC50, Dmax). | Simple, widely available, provides direct evidence of degradation. | Low throughput, semi-quantitative without proper controls. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Confirms direct binding of the compound to the target protein in a cellular context. | Label-free, applicable to native proteins in cells and tissues. | Indirect measure of engagement, can be technically challenging. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Quantitative measurement of intracellular target engagement and compound affinity (IC50). | High-throughput, real-time measurement in live cells. | Requires genetic modification of the target protein. |
| Quantitative Proteomics (e.g., dMS) | Mass spectrometry-based quantification of the entire proteome upon compound treatment. | Unbiased, proteome-wide assessment of selectivity and identification of off-targets. | Comprehensive, identifies unexpected off-targets. | Technically complex, expensive, data analysis is challenging. |
Performance Data: this compound vs. Alternative BRD4 Degraders
The following table summarizes the performance of this compound in comparison to other well-characterized BRD4 degraders.
| Compound | Target | E3 Ligase Recruited | DC50 | Dmax | Key Features |
| This compound | BRD4 | VHL | Sub-nanomolar (<1 nM)[1] | >99%[1] | High potency and selectivity for BRD4 over BRD2/3.[1] |
| dBET1 | Pan-BET (BRD2, BRD3, BRD4) | CRBN | ~4 nM (BRD4) | >95% | Pan-BET degrader, widely used as a tool compound. |
| MZ1 | Pan-BET (BRD2, BRD3, BRD4) | VHL | ~8 nM (BRD4) | >90% | Pan-BET degrader, noted for its positive cooperativity in ternary complex formation. |
| ARV-771 | Pan-BET (BRD2, BRD3, BRD4) | VHL | ~5 nM (BRD4) | >90% | A pan-BET PROTAC that has shown in vivo efficacy. |
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is a standard method to directly visualize and quantify the degradation of BRD4 protein.
Caption: Experimental workflow for Western Blot analysis of BRD4 degradation.
Methodology:
-
Cell Culture and Treatment: Seed AR-positive prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates. After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against BRD4. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control antibody (e.g., GAPDH or β-actin) should be used to normalize protein levels.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures.
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble BRD4 in the supernatant by Western blot.
-
Interpretation: Binding of this compound to BRD4 is expected to increase its thermal stability, resulting in more soluble BRD4 at higher temperatures compared to the vehicle-treated control.
NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of compound binding to the target protein in living cells.
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Methodology:
-
Cell Transfection: Transiently transfect HEK293 cells with a plasmid expressing a NanoLuc®-BRD4 fusion protein.[2]
-
Assay Setup: Plate the transfected cells in a 384-well plate. Add a cell-permeable fluorescent tracer that binds to BRD4.
-
Compound Addition: Add varying concentrations of this compound. This compound will compete with the tracer for binding to NanoLuc-BRD4, leading to a decrease in the BRET signal in a dose-dependent manner.
-
BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal using a plate reader.
-
Data Analysis: The decrease in BRET signal is used to calculate the intracellular IC50 value, which reflects the target engagement potency of this compound.
Logical Framework for On-Target Confirmation
The confirmation of on-target engagement for this compound follows a logical progression from demonstrating target degradation to confirming direct binding and assessing selectivity.
Caption: Logical flow for confirming on-target engagement of this compound.
Conclusion
Confirming the on-target engagement of this compound requires a combination of robust experimental approaches. The data presented here, comparing this compound to other BRD4 degraders, highlights its high potency and selectivity. By utilizing the detailed protocols for Western Blotting, CETSA, and NanoBRET assays, researchers can effectively validate the on-target activity of this compound and other PROTAC molecules in their own cellular models. This comprehensive approach is essential for the confident interpretation of experimental results and the advancement of targeted protein degraders in drug discovery and development.
References
Evaluating the Therapeutic Potential of WWL0245 in Prostate Cancer: A Comparative Analysis with Current Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel proteolysis targeting chimera (PROTAC), WWL0245, against current standard-of-care drugs for prostate cancer, enzalutamide and abiraterone. This analysis is based on available preclinical data and highlights the distinct mechanisms of action and potential therapeutic advantages of this emerging targeted protein degrader.
This compound is an investigational molecule that has demonstrated potent and selective degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression in prostate cancer.[1][2] Unlike current therapies that primarily target the androgen receptor (AR) signaling pathway, this compound introduces a novel mechanism of action by inducing the ubiquitin-proteasomal degradation of BRD4.[1][2] This guide synthesizes the existing preclinical data for this compound and contrasts it with the established profiles of enzalutamide and abiraterone.
Mechanism of Action: A Shift from AR Inhibition to Epigenetic Regulation
Current cornerstones of advanced prostate cancer treatment, enzalutamide and abiraterone, function by directly or indirectly inhibiting the androgen receptor signaling axis.
Enzalutamide is a second-generation nonsteroidal anti-androgen that competitively inhibits the binding of androgens to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA. This multi-faceted approach effectively shuts down AR-mediated gene transcription.
Abiraterone acetate is an androgen biosynthesis inhibitor that targets the CYP17A1 enzyme, which is crucial for the production of androgens in the testes, adrenal glands, and within the tumor microenvironment. By reducing the overall androgen levels, abiraterone effectively starves the AR of its activating ligands.
In contrast, This compound operates through a distinct epigenetic mechanism. As a PROTAC, it is a heterobifunctional molecule that brings BRD4 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][2] BRD4 is an epigenetic reader protein that plays a critical role in the transcription of key oncogenes, including c-Myc, and is also involved in the regulation of AR-driven gene expression. By degrading BRD4, this compound can suppress the expression of these critical cancer drivers.[1]
Preclinical Efficacy: A Look at the In Vitro Data
Available preclinical data for this compound demonstrates its potent activity in prostate cancer cell lines. While direct head-to-head comparative studies with enzalutamide and abiraterone are not yet published, the existing in vitro data for this compound are promising.
| Drug | Target | Prostate Cancer Cell Line | IC50 (µM) | DC50 (BRD4 Degradation) | Reference |
| This compound | BRD4 | VCaP | 0.016 | Sub-nanomolar | [2] |
| LNCaP | 0.021 | Sub-nanomolar | [2] | ||
| 22Rv1 | 0.053 | Sub-nanomolar | [2] | ||
| Enzalutamide | Androgen Receptor | LNCaP | 0.16 | Not Applicable | [3] |
| Abiraterone | CYP17A1 | LNCaP (inhibition of androgen-stimulated growth) | Not Directly Comparable | Not Applicable |
Note: IC50 values for abiraterone are not directly comparable as its primary mechanism is the inhibition of androgen synthesis, not direct cytotoxicity. Its efficacy is typically measured by its impact on androgen-dependent cell growth.
This compound has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in AR-positive prostate cancer cells.[1] Furthermore, it effectively downregulates the protein levels of AR, prostate-specific antigen (PSA), and c-Myc, and suppresses the transcription of other AR-regulated genes.[1][2]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for the key in vitro assays used to evaluate the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, enzalutamide, or abiraterone for a specified duration (e.g., 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blotting for Protein Degradation and Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins, such as BRD4, AR, and c-Myc, following drug treatment.
Protocol:
-
Cell Lysis: Prostate cancer cells are treated with the compounds for the desired time points. The cells are then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-AR, anti-c-Myc).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Data Analysis: The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels. The DC50 value, the concentration of the PROTAC that degrades the target protein by 50%, can be calculated.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: General experimental workflow for in vitro evaluation.
Future Directions and Unanswered Questions
The preclinical data for this compound are encouraging and suggest a novel therapeutic strategy for prostate cancer. However, several critical questions remain to be addressed:
-
In Vivo Efficacy: There is a pressing need for in vivo studies in relevant prostate cancer xenograft or patient-derived xenograft (PDX) models to evaluate the anti-tumor activity, pharmacokinetic, and pharmacodynamic properties of this compound.
-
Direct Comparative Studies: Head-to-head preclinical studies directly comparing this compound with enzalutamide and abiraterone under identical experimental conditions are essential to definitively assess its relative potency and efficacy.
-
Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for its clinical development.
-
Combination Therapies: Investigating the potential synergistic effects of this compound in combination with current standard-of-care therapies could lead to more effective treatment regimens.
-
Clinical Translation: Ultimately, the therapeutic potential of this compound will be determined through well-designed clinical trials in patients with prostate cancer.
References
Safety Operating Guide
Proper Disposal Procedures for WWL0245
This document provides essential safety and logistical information for the proper disposal of WWL0245, a potent and selective BRD4 PROTAC used in research settings. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should consider all forms of this compound waste, including the pure compound, solutions, and contaminated labware, as potentially hazardous and handle them accordingly.
Waste Characterization and Segregation
All waste streams containing this compound must be segregated at the point of generation. Proper identification and separation of waste are the first steps in ensuring safe and compliant disposal. The following table summarizes the primary waste streams and their recommended handling.
| Waste Stream | Description | Recommended Container | Disposal Route |
| Solid Waste | Unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated consumables like weigh boats and pipette tips. | Labeled, sealed, and puncture-resistant hazardous waste container. | Incineration via a licensed hazardous waste disposal vendor. |
| Aqueous Solutions | Solutions of this compound in aqueous buffers (e.g., PBS, cell culture media). | Labeled, sealed, and leak-proof hazardous waste container for aqueous chemical waste. | Neutralization (if required) followed by disposal through a licensed hazardous waste disposal vendor. |
| Organic Solvent Solutions | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | Labeled, sealed, and leak-proof hazardous waste container for flammable/organic chemical waste. | Incineration via a licensed hazardous waste disposal vendor. Do not mix with aqueous or halogenated waste. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound. | Labeled, puncture-proof sharps container. | Autoclaving followed by disposal as medical waste or incineration via a licensed hazardous waste disposal vendor. |
Experimental Protocols for Decontamination
For minor spills or decontamination of work surfaces, a standard laboratory disinfectant followed by a cleaning agent is recommended. For larger spills, consult your institution's environmental health and safety (EHS) office immediately.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Identify the Waste Stream: At the point of generation, determine if the this compound waste is solid, liquid (aqueous or organic), or a sharp.
-
Select the Appropriate Waste Container: Based on the waste stream, select the correctly labeled hazardous waste container. Ensure containers are in good condition and have a secure lid.
-
Label the Container: Clearly label the waste container with "Hazardous Waste," the name of the chemical (this compound), the primary hazard (e.g., "Toxic," "Flammable" for organic solutions), and the date of accumulation.
-
Segregate the Waste:
-
Solids: Place contaminated gloves, weigh paper, and other solid materials directly into the solid hazardous waste container.
-
Liquids: Pour liquid waste into the appropriate aqueous or organic hazardous waste container using a funnel. Do not mix incompatible waste streams.
-
Sharps: Immediately place all contaminated sharps into a designated sharps container.
-
-
Store the Waste: Store sealed hazardous waste containers in a designated and properly ventilated satellite accumulation area.
-
Arrange for Disposal: Once the container is full or has reached its accumulation time limit, contact your institution's EHS office or approved hazardous waste vendor to arrange for pickup and disposal.
Essential Safety and Handling Guidance for the PROTAC Compound WWL0245
Immediate attention for researchers, scientists, and drug development professionals: A specific Safety Data Sheet (SDS) for WWL0245 is not publicly available. Before handling this compound, it is imperative to obtain the complete SDS from the supplier. The following information is based on general best practices for handling potent, biologically active research compounds and should be supplemented with the official SDS.
Precautionary Measures and Personal Protective Equipment (PPE)
Given that this compound is a potent and selective BRD4 PROTAC, it should be treated as a hazardous compound.[1] All handling must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Fume Hood: All work involving the handling of this compound in solid or solution form should be performed in a certified chemical fume hood to ensure adequate ventilation.[2][3]
-
Safety Shower and Eye Wash Station: An accessible and functioning safety shower and eye wash station must be available in the immediate work area.[2][3]
Personal Protective Equipment (PPE): A comprehensive assessment should be conducted to determine the necessary PPE. The following are general recommendations:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields are mandatory to protect against splashes.[2][3] |
| Hand Protection | Wear protective, chemical-resistant gloves. The specific glove material should be chosen based on the solvent used. |
| Body Protection | An impervious lab coat or clothing should be worn to prevent skin contact.[2][3] |
| Respiratory Protection | If there is a risk of generating aerosols or dust, a suitable respirator should be used.[2][3] |
Procedural Guidance for Handling this compound
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
It is recommended to store the compound as a solid at -20°C for long-term stability.[4][5]
-
Solutions of the compound in solvents like DMSO should be stored at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.[4]
Preparation of Solutions:
-
Before opening the vial, centrifuge it to ensure that all the powder is at the bottom.[4]
-
Solutions should be prepared in a chemical fume hood.
-
This compound is soluble in DMSO.[1]
Disposal Plan:
-
Dispose of all waste materials, including empty vials, contaminated PPE, and solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the general workflow for safely handling a potent chemical compound like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
